MurA-IN-5
Description
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Properties
Molecular Formula |
C33H28N6O2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-7-(4-methylphenyl)-5-(4-phenylmethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C33H28N6O2/c1-22-8-10-25(11-9-22)30-20-29(24-12-16-28(17-13-24)41-21-23-6-4-3-5-7-23)35-33-31(32(34)38-39(30)33)37-36-26-14-18-27(40-2)19-15-26/h3-20H,21H2,1-2H3,(H2,34,38) |
InChI Key |
UXMSAHGYJSSWQN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MurA Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "MurA-IN-5" was not found in publicly available literature. This guide provides a comprehensive overview of the mechanism of action of MurA inhibitors, using established examples to illustrate the core principles, experimental methodologies, and data analysis relevant to the study of any MurA-targeting compound.
Introduction: MurA as a Prime Antibacterial Target
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial cytosolic enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This pathway is absent in humans, making MurA an ideal and selective target for the development of novel antibacterial therapies.[2][3] The inhibition of MurA disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][2] Given the rise of antibiotic resistance, targeting essential enzymes like MurA is a promising strategy for developing new antimicrobial agents.[3]
The Enzymatic Action of MurA
MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2] The active site of MurA is located in a cleft between its two domains, and the binding of the UNAG substrate induces conformational changes that facilitate the subsequent binding of PEP.[2]
Mechanism of Action of MurA Inhibitors
The primary mechanism of action for MurA inhibitors involves the disruption of its catalytic activity. This can be achieved through several modes of inhibition, including:
-
Covalent Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme. A classic example is the antibiotic fosfomycin (B1673569), which covalently binds to a highly conserved cysteine residue (Cys115 in E. coli) in the active site of MurA.[1][4][5] This irreversible modification permanently inactivates the enzyme.
-
Competitive Inhibition: Inhibitors can bind reversibly to the active site, competing with either the UNAG or PEP substrates. For instance, some inhibitors are designed to target the UNAG binding site, which includes key residues like Arg93, Asp305, and Val327.[2] Others may mimic the structure of PEP to compete for its binding site.[6]
-
Allosteric Inhibition: Some compounds may bind to a site on the enzyme distinct from the active site, known as an allosteric site.[7] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.[7]
Visualizing the MurA Catalytic Pathway and Inhibition
Caption: MurA catalytic cycle and mechanisms of inhibition.
Quantitative Data for MurA Inhibitors
The inhibitory activity of compounds against MurA is often quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes data for selected MurA inhibitors.
| Compound | Source Organism of MurA | IC50 (µM) | Inhibition Type | Reference |
| Ampelopsin | Escherichia coli | 0.48 | Reversible, Time-dependent | [3] |
| Other Flavonoids | Escherichia coli | 5 - 57 | Reversible, Time-dependent | [3] |
| Fosfomycin | Various | Potent | Covalent, Irreversible | [1][4][5] |
| 2-Amino-5-bromobenzimidazole | Listeria innocua & E. coli | MIC: 0.5 mg/mL | Not specified | [8] |
| Albendazole | E. coli | MIC: 0.0625 mg/mL | Not specified | [8] |
| Diflunisal | E. coli | MIC: 0.0625 mg/mL | Not specified | [8] |
Note: MIC (Minimum Inhibitory Concentration) values reflect antibacterial activity, which may be influenced by factors beyond direct MurA inhibition, such as cell permeability.
Experimental Protocols
MurA Inhibition Assay (Malachite Green Assay)
This colorimetric assay is widely used to determine the inhibitory activity of compounds by measuring the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[2]
Principle: The MurA enzyme catalyzes the reaction between UNAG and PEP to produce EP-UNAG and Pi. The released Pi is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.[2]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), purified MurA enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates, UNAG and PEP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination and Color Development: Stop the reaction and add the Malachite Green reagent.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Visualizing the Malachite Green Assay Workflow
Caption: Workflow for the Malachite Green-based MurA inhibition assay.
Capillary Electrophoresis (CE) Based Enzyme Assay
This method provides a direct measurement of the substrate consumption and product formation.
Principle: CE separates charged molecules based on their electrophoretic mobility. This allows for the baseline separation and quantification of the substrates (UNAG and PEP) and the product (EP-UNAG).
Protocol:
-
Reaction Setup: Perform the enzymatic reaction as described for the Malachite Green assay.
-
Sample Injection: At different time points, inject a sample of the reaction mixture into the capillary.
-
Electrophoresis: Apply a voltage to separate the components.
-
Detection: Detect the separated molecules using UV absorbance at a specific wavelength (e.g., 200 nm).
-
Data Analysis: Quantify the peak areas of the substrates and product to determine the reaction kinetics, including Michaelis constant (Km) and inhibition constant (Ki).
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the MurA-inhibitor complex.
Principle: A purified MurA protein is crystallized in the presence of the inhibitor. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to determine the three-dimensional structure of the protein-inhibitor complex.[2]
Protocol:
-
Co-crystallization: Screen for conditions that promote the crystallization of the MurA protein in the presence of the inhibitor.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal.
-
Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure.
-
Analysis: Analyze the structure to identify the binding site of the inhibitor and its interactions with the amino acid residues of the enzyme.
Visualizing the Drug Discovery and Validation Logic
Caption: Logical workflow for the discovery and validation of MurA inhibitors.
Cellular Effects of MurA Inhibition
The ultimate consequence of MurA inhibition in bacteria is the disruption of peptidoglycan synthesis. This leads to a weakened cell wall that can no longer withstand the internal turgor pressure, resulting in cell lysis and bacterial death.[1] The antibacterial efficacy of MurA inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Conclusion
MurA remains a highly viable and attractive target for the development of novel antibacterial agents. A thorough understanding of the enzyme's mechanism and the various modes of inhibition is crucial for the rational design and optimization of potent inhibitors. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for the characterization of new MurA-targeting compounds. Future research in this area will likely focus on identifying inhibitors with novel binding modes to overcome existing resistance mechanisms and to combat multi-drug-resistant pathogens.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Essential Cellular Functions of the Two murA Genes of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Therapeutic Target of MurA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic target of MurA inhibitors, a promising class of antibacterial agents. The focus is on the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical component in the bacterial cell wall biosynthesis pathway. While this document refers to a hypothetical inhibitor, "MurA-IN-5," the principles, data, and methodologies presented are representative of known MurA inhibitors and serve as a comprehensive resource for researchers in the field of antibacterial drug discovery.
The Therapeutic Target: MurA Enzyme
The primary therapeutic target of this class of inhibitors is the MurA enzyme.[1][2] MurA is essential for bacterial survival as it catalyzes the first committed step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1][2][3] This enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4] The product of this reaction, enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG), is a crucial precursor for the synthesis of the bacterial cell wall.[4]
The inhibition of MurA disrupts the peptidoglycan synthesis pathway, leading to a compromised cell wall.[1] This structural weakness ultimately results in cell lysis and bacterial death.[1] A key advantage of targeting MurA is its absence in mammalian cells, which minimizes the potential for off-target effects and toxicity in humans.[1][5] MurA is a highly conserved enzyme across a broad spectrum of both Gram-positive and Gram-negative bacteria, making it an attractive target for the development of broad-spectrum antibiotics.[2][6]
Quantitative Data for Representative MurA Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes quantitative data for other known MurA inhibitors to provide a comparative baseline for potency.
| Inhibitor | Target Organism | IC50 (μM) | Assay Conditions | Reference |
| Fosfomycin | Escherichia coli | 8.8 | MurA (100 nM), PEP (20 μM), UNAG (75 μM), 10 min preincubation | [6] |
| RWJ-3981 | Escherichia coli | 0.2 - 0.9 | MurA preincubated with inhibitor, followed by addition of UNAG and PEP | [6] |
| RWJ-140998 | Escherichia coli | 0.2 - 0.9 | MurA preincubated with inhibitor, followed by addition of UNAG and PEP | [6] |
| RWJ-110192 | Escherichia coli | 0.2 - 0.9 | MurA preincubated with inhibitor, followed by addition of UNAG and PEP | [6] |
| Ampelopsin | Escherichia coli | 0.48 | Time-dependent inhibition | [7] |
| Pyrrolidinedione 7 | Staphylococcus aureus | 5 | Malachite green assay | [8] |
Experimental Protocols
A common method for determining the inhibitory activity of compounds against the MurA enzyme is the malachite green assay. This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.
Malachite Green-Based MurA Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8.[9]
-
MurA Enzyme Stock: Purified E. coli MurA enzyme stored in appropriate buffer at -80°C.
-
Substrate Stocks: 10 mM UDP-N-acetylglucosamine (UNAG) and 10 mM phosphoenolpyruvate (PEP) in high-purity water, stored at -20°C.[9]
-
Test Compound Stock: A 10 mM stock solution of the test inhibitor (e.g., this compound) dissolved in 100% DMSO.[10]
-
Malachite Green Reagent: A solution of malachite green and ammonium (B1175870) molybdate (B1676688) used for phosphate detection.
2. Assay Procedure (96-well plate format):
-
Add 2.5 µL of the test inhibitor at various concentrations to the wells of a 96-well plate. For the positive control, add a known inhibitor like fosfomycin. For the negative control, add DMSO.
-
Add 22.5 µL of a solution containing 100 nM MurA enzyme in assay buffer to each well.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6][10]
-
Initiate the enzymatic reaction by adding 25 µL of a solution containing 40 µM PEP and 150 µM UNAG in assay buffer.
-
Incubate the reaction mixture for 15-30 minutes at 37°C.[10]
-
Stop the reaction by adding 100 µL of the malachite green reagent.
-
Allow 5-15 minutes for color development.
-
Measure the absorbance at approximately 650 nm using a microplate reader.[9][10]
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MurA activity, by fitting the data to a suitable dose-response curve.
Visualizations
The following diagrams illustrate the MurA signaling pathway and a typical experimental workflow for evaluating MurA inhibitors.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
MurA-IN-5: A Technical Overview of Discovery and Synthesis
Disclaimer: Extensive literature searches did not yield specific information for a compound designated "MurA-IN-5." Therefore, this technical guide will provide a comprehensive overview of the discovery, synthesis, and evaluation of inhibitors targeting the MurA enzyme, a critical component in bacterial cell wall biosynthesis. The principles and methodologies described herein are directly applicable to the research and development of novel MurA inhibitors like the putative this compound.
Introduction to MurA as a Therapeutic Target
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the bacterial cytoplasm that catalyzes the first committed step in peptidoglycan biosynthesis. Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic stress. The absence of a homologous enzyme in humans makes MurA an attractive and selective target for the development of novel antibacterial agents. Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death. The well-known antibiotic fosfomycin, for example, acts by covalently inhibiting MurA.
Discovery of MurA Inhibitors: Strategies and Methodologies
The discovery of novel MurA inhibitors employs a variety of techniques, from traditional high-throughput screening to modern computational approaches.
High-Throughput Screening (HTS)
High-throughput screening involves the rapid, automated testing of large libraries of chemical compounds to identify those that inhibit the activity of a target enzyme, in this case, MurA. This method allows for the unbiased screening of diverse chemical matter to find novel starting points for drug discovery.
Virtual Screening
Virtual screening utilizes computational methods to predict the binding of small molecules to the MurA active site. This approach can be broadly categorized into two types:
-
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the MurA enzyme to dock candidate compounds in silico and score their potential binding affinity. This allows for the prioritization of compounds for experimental testing.
-
Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, LBVS uses the chemical structures of known MurA inhibitors to identify new compounds with similar properties that are likely to be active.
An integrated approach combining computational screening with experimental validation has been successfully used to identify novel MurA inhibitors from large compound databases.
Synthesis of MurA Inhibitors
The synthesis of MurA inhibitors is highly dependent on the specific chemical scaffold of the compound. As a representative example, the synthesis of a hypothetical this compound, based on a common inhibitor scaffold, would typically involve a multi-step organic synthesis protocol. The specific steps would be dictated by the desired final chemical structure, often involving the formation of key heterocyclic rings and the introduction of various functional groups to optimize potency and pharmacokinetic properties.
Data Presentation: Inhibitory Activity of MurA Inhibitors
The following tables summarize the inhibitory activities of various classes of MurA inhibitors reported in the literature. This data provides a benchmark for the expected potency of novel inhibitors like this compound.
Table 1: In Vitro Enzymatic Inhibition of MurA
| Compound/Inhibitor Class | Target Organism/Enzyme | IC50 (µM) | Reference |
| Diterpenes (Compound 1) | E. coli MurA | 2.8 | |
| Diterpenes (Compound 1) | S. aureus MurA | 1.1 | |
| Diterpenes (Compound 4) | E. coli MurA | 2.8 | |
| Diterpenes (Compound 4) | S. aureus MurA | 3.4 | |
| Electrophilic Covalent Fragments (Compound 5) | MurA | 0.5 | |
| Electrophilic Covalent Fragments (Compound 6) | MurA | 14 | |
| Electrophilic Covalent Fragments (Compound 11) | MurA | 0.5 | |
| N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl) carbamoyl-4-methylbenzamide (L16) | MurA | 26.63 ± 1.60 |
Table 2: Antibacterial Activity of Selected MurA Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| RWJ-3981 | S. aureus, E. faecalis, E. faecium | 4-32 | |
| RWJ-110192 | S. aureus, E. faecalis, E. faecium | 4-32 | |
| RWJ-140998 | S. aureus, E. faecalis, E. faecium | 4-32 | |
| 2-Amino-5-bromobenzimidazole (S17) | L. innocua, E. coli | 500 | |
| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | L. innocua | 500 | |
| Albendazole (S4) | E. coli | 62.5 | |
| Diflunisal (S8) | E. coli | 62.5 |
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This assay is fundamental to determining the inhibitory activity of a compound against the MurA enzyme.
Principle: The activity of MurA is measured by detecting the release of inorganic phosphate (B84403) (Pi) from the reaction of its substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (B93156) (PEP). The amount of Pi released is inversely proportional to the inhibitory activity of the test compound.
Reagents and Buffers:
-
MurA enzyme (recombinant, purified)
-
UNAG solution
-
PEP solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
Procedure:
-
Add the assay buffer, MurA enzyme, and the test compound (or vehicle control) to a microplate well.
-
Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Stop
Preliminary In Vitro Evaluation of MurA-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of MurA-IN-5, a novel inhibitor targeting the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme. MurA is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for the development of new antibacterial agents.[1][2] The absence of a human homologue for MurA further enhances its appeal for selective antibacterial therapy.[1] This document details the methodologies for key in vitro experiments, presents quantitative data for representative MurA inhibitors to serve as a benchmark, and visualizes the underlying biochemical pathways and experimental workflows.
Mechanism of Action of MurA and its Inhibition
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphospho-N-acetylglucosamine (UDP-GlcNAc).[1][3] This is the first committed step in the synthesis of peptidoglycan.[1] Inhibition of this crucial step disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.[2] The well-known antibiotic fosfomycin, for instance, exerts its bactericidal effect by covalently binding to a cysteine residue in the active site of the MurA enzyme.[1][2]
Caption: MurA catalyzes the first step of peptidoglycan biosynthesis, which is inhibited by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MurA inhibitors, providing a framework for the evaluation of this compound.
Table 1: Enzymatic Inhibition Data for Representative MurA Inhibitors
| Compound/Inhibitor | Target Organism/Enzyme | IC50 | Ki | Notes |
| Fosfomycin | E. coli MurA | - | - | Covalently binds to Cys115 in the active site.[1] |
| Terreic acid | E. coli MurA | - | - | Fungal product that covalently binds to the enzyme.[4] |
| UDP-N-acetylglucosamine 3'-phosphate | E. coli MurA | - | 7 µM | Competitive inhibitor.[4] |
| Cynaropicrin | Bacterial MurA | - | - | Irreversibly inhibits MurA through Michael addition to Cys115.[5] |
Table 2: Antibacterial Activity of Representative MurA Inhibitors
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua | 500[6][7] |
| Escherichia coli | 500[6][7] | |
| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | Listeria innocua | 500[6][7] |
| Albendazole (S4) | Escherichia coli | 62.5[6][7] |
| Diflunisal (S8) | Escherichia coli | 62.5[6][7] |
Experimental Protocols
Detailed methodologies for the in vitro evaluation of this compound are provided below.
MurA Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. A decrease in Pi production in the presence of the test compound indicates inhibition of MurA.[8]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions of the compound in the assay buffer.[3]
-
Reaction Mixture: In a 96-well plate, add the MurA enzyme and various concentrations of this compound (or a vehicle control).[3]
-
Pre-incubation (Optional): Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.[3]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates, PEP and UNAG.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[8]
-
Stop Reaction and Detect Phosphate: Terminate the reaction and measure the released inorganic phosphate using a Malachite Green-based colorimetric assay.[8]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Caption: Workflow for determining the IC50 of this compound using a colorimetric assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[10] The broth microdilution method is a standard procedure for determining the MIC.[10]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in the 96-well plate containing the growth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include positive controls (bacteria with no inhibitor) and negative controls (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationships in Drug Development
The data obtained from the enzyme inhibition and antibacterial assays are interconnected and provide a comprehensive profile of the inhibitor. An ideal MurA inhibitor should exhibit a low IC50 value, indicating high potency against the target enzyme, and a low MIC against a broad range of bacteria, demonstrating effective antibacterial activity.
Caption: Logical relationships in the evaluation of a MurA inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. uniprot.org [uniprot.org]
- 5. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 6. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
MurA-IN-5: A Technical Guide for Antibiotic Resistance Research
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "MurA-IN-5". The following technical guide utilizes publicly accessible data for known MurA inhibitors to provide a representative in-depth resource for researchers, scientists, and drug development professionals engaged in antibiotic resistance research centered on the MurA enzyme.
Introduction to MurA as an Antibacterial Target
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the initial cytoplasmic stage of peptidoglycan biosynthesis in bacteria.[1][2][3] Peptidoglycan is an essential polymer that constitutes the bacterial cell wall, providing structural integrity and protection against environmental stress.[3][4] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate (B84403). This enzymatic step is pivotal for bacterial survival and is absent in humans, making MurA an attractive and specific target for the development of novel antibiotics. The well-known antibiotic fosfomycin, for instance, exerts its bactericidal effect by covalently inhibiting MurA. The rising concern over antibiotic resistance necessitates the discovery of new MurA inhibitors with diverse mechanisms of action.
Quantitative Data for Representative MurA Inhibitors
The following table summarizes the antibacterial activity of several identified MurA inhibitors against Gram-positive and Gram-negative bacteria. This data is crucial for comparative analysis and for understanding the spectrum of activity of potential new antibiotics.
| Compound | Target Bacteria | Gram Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Compound S17 (2-Amino-5-bromobenzimidazole) | Listeria innocua | Gram-positive | 0.5 | |
| Escherichia coli | Gram-negative | 0.5 | ||
| Compound C1 (2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide) | Listeria innocua | Gram-positive | 0.5 | |
| Escherichia coli | Gram-negative | No inhibition observed | ||
| Compound S4 (Albendazole) | Escherichia coli | Gram-negative | 0.0625 | |
| Listeria innocua | Gram-positive | No inhibition observed | ||
| Compound S8 (Diflunisal) | Escherichia coli | Gram-negative | 0.0625 | |
| Listeria innocua | Gram-positive | No inhibition observed | ||
| Fosfomycin (Control) | Listeria innocua | Gram-positive | 0.5 | |
| Escherichia coli | Gram-negative | 0.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel MurA inhibitors.
MurA Inhibition Assay (Colorimetric, Malachite Green-based)
This assay quantifies the enzymatic activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the transfer of the enolpyruvyl group from PEP to UNAG. A decrease in Pi production in the presence of a test compound indicates inhibition of MurA.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 200 µM UNAG, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified MurA enzyme to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding 100 µM PEP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 620 nm). Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., E. coli, L. innocua)
-
Growth medium (e.g., Luria-Bertani broth)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial dilution of the test compound in the 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well of the microplate. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Visualizations: Pathways and Workflows
MurA Catalyzed Reaction in Peptidoglycan Biosynthesis
Caption: MurA catalyzes the transfer of enolpyruvate from PEP to UNAG.
Experimental Workflow for MurA Inhibitor Evaluation
Caption: A general workflow for the screening and evaluation of MurA inhibitors.
Logical Relationships in MurA Inhibitor Drug Development
Caption: Logical relationships in the evaluation of a potential MurA inhibitor.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Novel Inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents that act on underexploited bacterial targets. One such promising target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key player in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Since peptidoglycan is absent in humans, inhibitors of its synthesis are expected to have high selectivity for bacteria.[1] This technical guide provides a comprehensive overview of novel inhibitors targeting MurA, with a focus on their quantitative data, experimental evaluation, and the underlying biochemical pathways.
The Critical Role of MurA in Bacterial Cell Wall Synthesis
MurA, also known as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, catalyzes the first committed step in the cytoplasmic stage of peptidoglycan biosynthesis.[2][3] This enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4] This reaction forms UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate (B84403).[5] The inhibition of MurA disrupts the entire peptidoglycan synthesis pathway, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[1]
The well-known antibiotic fosfomycin (B1673569) exerts its bactericidal effect by covalently inhibiting MurA.[4] It acts as a PEP analog and forms a covalent bond with a critical cysteine residue (Cys115 in E. coli) in the active site of the enzyme.[6][7]
Novel Inhibitors of MurA: A Quantitative Overview
The quest for new MurA inhibitors has yielded a diverse array of chemical scaffolds, including both natural products and synthetic compounds. These inhibitors can be broadly classified based on their mechanism of action: covalent and non-covalent.
Covalent Inhibitors
Covalent inhibitors, similar to fosfomycin, form an irreversible bond with the MurA enzyme, typically with the active site cysteine residue.[8]
| Inhibitor Class | Example Compound | Target Organism | IC50 (µM) | Reference |
| Phosphonates | Fosfomycin | Escherichia coli | 8.8 | [6] |
| Chloroacetamides | Compound with chloroacetamide warhead | Escherichia coli | Low µM range | [9] |
| Diterpenes | Lepechinia meyenii derivatives | E. coli & S. aureus | 1.1 - 25.1 | [1] |
| Michael Acceptors | (ethenesulfonyl)benzene | Escherichia coli | 15 | [10] |
Non-Covalent Inhibitors
Non-covalent inhibitors bind reversibly to the MurA enzyme, disrupting its catalytic activity without forming a permanent bond.
| Inhibitor Class | Example Compound | Target Organism | IC50 (µM) | Reference |
| Pyrrolidinediones | Compound 46 | Escherichia coli | 4.5 | [11] |
| Cyclic Disulfides | RWJ-3981 | Escherichia coli | 0.2 - 0.9 | [6] |
| Purine Analogs | RWJ-140998 | Escherichia coli | 0.2 - 0.9 | [6] |
| Pyrazolopyrimidines | RWJ-110192 | Escherichia coli | 0.2 - 0.9 | [6] |
| Quinazolinones | 3-Benzyloxyphenylquinazolinone derivative (58) | Escherichia coli | 8 | [12] |
| Flavonoids | Ampelopsin | Escherichia coli | 0.48 | [13] |
Experimental Protocols for Inhibitor Evaluation
The characterization of novel MurA inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and antibacterial activity.
MurA Enzyme Inhibition Assay (Malachite Green-Based)
This colorimetric assay quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction. The amount of Pi produced is directly proportional to the enzyme's activity.[14]
Principle: The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically at approximately 650 nm.[11][13] A decrease in absorbance in the presence of a test compound indicates inhibition of MurA.[15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8.[16]
-
Enzyme Solution: Purified MurA enzyme diluted in assay buffer.
-
Substrate Solution: A mixture of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) in assay buffer.
-
Inhibitor Solutions: Serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Detection Reagent: Malachite green solution.[14]
-
-
Assay Procedure (96-well plate format):
-
Add inhibitor solution to each well.
-
Add the MurA enzyme solution to each well and pre-incubate for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.[6][13]
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).[16]
-
Stop the reaction by adding the malachite green detection reagent.[16]
-
After a short incubation for color development, measure the absorbance at ~650 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is assessed by measuring the turbidity of the culture.[20]
Methodology:
-
Preparation:
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
-
Determination of MIC:
Cytotoxicity Assay
Cytotoxicity assays are crucial for evaluating the potential toxic effects of antimicrobial compounds on mammalian cells.[22][23]
Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[22]
Methodology:
-
Cell Culture and Treatment:
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Visualizing the Landscape of MurA Inhibition
Understanding the intricate pathways and experimental workflows is crucial for the rational design and development of novel MurA inhibitors.
Caption: The bacterial peptidoglycan biosynthesis pathway.[2][3][24][25]
Caption: A typical experimental workflow for screening and characterizing MurA inhibitors.[16]
References
- 1. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to MurA Inhibitors and Their Effect on Peptidoglycan Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) represents a critical chokepoint in the bacterial peptidoglycan biosynthesis pathway, making it a validated and attractive target for the development of novel antibacterial agents. Its essential role in forming the bacterial cell wall, coupled with its absence in mammals, presents a clear therapeutic window. This technical guide provides a comprehensive overview of MurA's function, the mechanism of its inhibition, and the downstream effects on peptidoglycan synthesis. While the specific compound "MurA-IN-5" is not documented in publicly available scientific literature, this document will focus on a series of well-characterized, novel MurA inhibitors—RWJ-3981, RWJ-140998, and RWJ-110192—to illustrate the principles of MurA inhibition. This guide includes quantitative inhibitory data, detailed experimental protocols for key biochemical and microbiological assays, and visualizations of the core biological pathways and experimental workflows.
Introduction: The Role of MurA in Peptidoglycan Biosynthesis
Peptidoglycan is a vital polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and protecting the cell from osmotic lysis.[1][2] The biosynthesis of this essential structure is a complex, multi-step process that begins in the cytoplasm.[2][3]
The enzyme MurA catalyzes the first committed step of this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4] This reaction forms enolpyruvyl-UDP-N-acetylglucosamine and inorganic phosphate (B84403) (Pi). The inhibition of MurA blocks the entire downstream pathway, preventing the formation of peptidoglycan precursors, which ultimately leads to defects in the cell wall, cell lysis, and bacterial death. This makes MurA a prime target for antibiotics. The well-known antibiotic fosfomycin (B1673569), for example, exerts its bactericidal effect by covalently inhibiting MurA.
Mechanism of MurA Inhibition
MurA inhibitors can act through various mechanisms. The antibiotic fosfomycin is a covalent inhibitor that forms an irreversible bond with a key cysteine residue (Cys115 in E. coli) in the MurA active site, thereby blocking substrate access.
Other inhibitors, such as the compounds discussed in this guide, may bind non-covalently but with high affinity to the active site. Studies have shown that for many inhibitors, their binding is enhanced by the presence of the substrate UNAG. This suggests that the binding of UNAG induces a conformational change in the MurA enzyme, exposing a binding pocket that the inhibitor can then occupy, at or near the site where PEP would normally bind. By occupying this site, the inhibitors prevent the catalytic reaction from proceeding.
Quantitative Data on MurA Inhibitors
The potency of MurA inhibitors is typically quantified using two key metrics: the half-maximal inhibitory concentration (IC50) from in vitro enzyme assays and the Minimum Inhibitory Concentration (MIC) from whole-cell bacterial growth assays. The following tables summarize the inhibitory activities of three novel MurA inhibitors—RWJ-3981, RWJ-140998, and RWJ-110192—and compare them to the known inhibitor, fosfomycin.
Table 1: In Vitro Inhibitory Activity against E. coli MurA Enzyme
| Compound | IC50 (µM) | IC50 (µM) with UNAG Pre-incubation | Notes |
|---|---|---|---|
| RWJ-3981 | 0.9 | 0.18 | 5-fold decrease in IC50 with UNAG. |
| RWJ-140998 | 0.9 | 0.07 | 13-fold decrease in IC50 with UNAG. |
| RWJ-110192 | 0.2 | 0.027 | 7.5-fold decrease in IC50 with UNAG. |
| Fosfomycin | 8.8 | 0.4 | 22-fold decrease in IC50 with UNAG. |
Table 2: Antibacterial Activity (MIC) against Staphylococcus aureus
| Compound | MIC (µg/mL) |
|---|---|
| RWJ-3981 | 4 - 32 |
| RWJ-140998 | 4 - 32 |
| RWJ-110192 | 4 - 32 |
Note: The antibacterial activity of these specific compounds was attributed to effects on multiple synthesis pathways (DNA, RNA, protein, and peptidoglycan), indicating that their whole-cell activity was not solely due to MurA inhibition.
Mandatory Visualizations
Peptidoglycan Biosynthesis Pathway
Caption: The initial cytoplasmic stage of peptidoglycan biosynthesis, highlighting MurA's catalytic step and its inhibition.
Experimental Workflow: MurA Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of a MurA inhibitor using a malachite green-based biochemical assay.
Logic Diagram: Reversibility of Inhibition Assay
Caption: Logical workflow to determine if an inhibitor binds reversibly or irreversibly to the MurA enzyme.
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This protocol is adapted from established methods to determine the in vitro potency (IC50) of a test compound against purified MurA enzyme.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. The quantity of Pi produced is directly proportional to enzyme activity. Malachite green forms a colored complex with free phosphate, which can be quantified by measuring absorbance at ~650 nm.
-
Materials:
-
Purified E. coli MurA enzyme
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
Test compound (dissolved in DMSO)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.8)
-
Malachite Green reagent
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 5%.
-
Pre-incubation: In the wells of a 96-well plate, combine 100 nM MurA enzyme and the test compound at various concentrations. For assays testing the effect of UNAG, include 75 µM UNAG in this step. The total volume should be adjusted to allow for the addition of PEP later.
-
Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PEP to a final concentration of 20 µM.
-
Reaction Incubation: Incubate the plate at room temperature for 30 minutes. The reaction time should be within the linear range of the enzyme kinetics.
-
Detection: Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for color development.
-
Data Acquisition: Measure the absorbance of each well at ~650 nm.
-
Data Analysis:
-
Subtract the absorbance of a "no enzyme" control from all readings.
-
The activity of a "no inhibitor" (DMSO only) control represents 100% enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Whole-Cell Peptidoglycan Biosynthesis Assay
This assay provides a method to assess the inhibition of the entire peptidoglycan synthesis pathway in a cellular context.
-
Principle: Osmotically stabilized E. coli cells are permeabilized by a freeze-thaw cycle, allowing the entry of radiolabeled [¹⁴C]UDP-GlcNAc. The incorporation of the radiolabel into cross-linked peptidoglycan is measured. A decrease in radioactivity indicates inhibition of one of the pathway enzymes.
-
Materials:
-
Osmotically stabilized E. coli cells
-
[¹⁴C]UDP-N-acetylglucosamine
-
Test compound
-
Known antibiotics for controls (e.g., fosfomycin, penicillin G)
-
Assay buffer and reagents for peptidoglycan isolation
-
-
Procedure:
-
Cell Preparation: Prepare osmotically stabilized E. coli spheroplasts. Subject the cells to a freeze-thaw cycle to permeabilize the membranes.
-
Inhibition Assay: In a reaction tube, combine the permeabilized cells, assay buffer, and the test compound at various concentrations.
-
Reaction Initiation: Add [¹⁴C]UDP-GlcNAc to a final concentration of ~0.25 µM to start the synthesis reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Peptidoglycan Isolation: Stop the reaction and isolate the newly synthesized, radiolabeled peptidoglycan from the soluble precursors, typically via filtration or precipitation.
-
Quantification: Measure the amount of incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of peptidoglycan synthesis for each compound concentration relative to a no-inhibitor control.
-
Conclusion
MurA remains a highly viable and promising target for the discovery of new antibacterial agents. The development of inhibitors that can effectively block this enzyme is a key strategy in the fight against antibiotic resistance. This technical guide has outlined the fundamental role of MurA in peptidoglycan biosynthesis and provided a framework for evaluating inhibitors using the novel compounds RWJ-3981, RWJ-140998, and RWJ-110192 as examples. The detailed protocols for biochemical and whole-cell assays, combined with the quantitative data and pathway visualizations, offer a robust resource for researchers dedicated to advancing the field of antibiotic drug discovery. By applying these methodologies, scientists can effectively characterize new chemical entities and progress the most promising candidates toward clinical development.
References
Methodological & Application
Application Notes and Protocols for MurA-IN-5 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of bacterial peptidoglycan, a structure essential for maintaining the integrity of the bacterial cell wall.[1][2][3][4] MurA catalyzes the first committed step in this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphospho-N-acetylglucosamine (UNAG).[2][5][6][7] This process is vital for bacterial survival and is absent in humans, making MurA an attractive and validated target for the development of novel antibacterial agents.[1][8] The rise of antibiotic resistance underscores the urgent need for new inhibitors targeting enzymes like MurA.[1][2] This document provides a comprehensive protocol for an in vitro enzyme inhibition assay to screen and characterize potential MurA inhibitors, using the hypothetical compound MurA-IN-5 as an example.
The described assay is a colorimetric method that quantifies the inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction.[2][9] The amount of Pi produced is directly proportional to the enzyme's activity. By measuring the reduction in Pi formation in the presence of a test compound, its inhibitory potency can be determined and quantified by the half-maximal inhibitory concentration (IC50) value.[1][2]
Signaling Pathway: Peptidoglycan Biosynthesis Initiation
The MurA enzyme operates at the initial stage of the multi-step peptidoglycan synthesis pathway, which is fundamental for the structural integrity of the bacterial cell wall.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobitec.com [mobitec.com]
- 6. Bacterial MurA assay kits [profoldin.com]
- 7. journals.asm.org [journals.asm.org]
- 8. UDP-N-Acetylglucosamine enolpyruvyl transferase (MurA) of Acinetobacter baumannii (AbMurA): Structural and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for MurA Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the cytoplasmic stage of bacterial cell wall peptidoglycan biosynthesis. It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This inaugural and committed step is crucial for bacterial survival, rendering MurA an attractive and validated target for the development of novel antibacterial agents. The well-known antibiotic fosfomycin, for example, exerts its bactericidal effect by covalently inhibiting MurA. The escalating threat of antibiotic resistance necessitates the discovery of new MurA inhibitors.
This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize potential MurA inhibitors. The primary method described is a colorimetric assay using malachite green, which quantifies the inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction. The amount of Pi produced is directly proportional to the enzyme's activity. By measuring the reduction in Pi formation in the presence of a test compound, its inhibitory potency can be determined.
Signaling Pathway: Peptidoglycan Biosynthesis Initiation
The MurA enzyme functions at the beginning of the multi-step peptidoglycan synthesis pathway, a process vital for maintaining the structural integrity of the bacterial cell wall.
Figure 1: Role of MurA in the initial step of peptidoglycan biosynthesis.
Experimental Protocols
Malachite Green-Based Colorimetric Assay for MurA Activity
This protocol describes a common and reliable method for determining the inhibitory activity of a compound against the MurA enzyme by quantifying the amount of inorganic phosphate (Pi) produced during the enzymatic reaction.
Materials:
-
Purified recombinant MurA enzyme (e.g., from E. coli)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Fosfomycin)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green reagent for phosphate detection
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at approximately 650 nm
Reagent Preparation:
-
Assay Buffer (50 mM HEPES, pH 7.8): Prepare a solution of HEPES and adjust the pH to 7.8 with NaOH.
-
Enzyme Solution (2X): Dilute the stock MurA enzyme in Assay Buffer to a working concentration that will yield a robust signal within the linear range of the assay. A final concentration of 200-250 nM is often a good starting point.
-
Substrate Solutions (2X UNAG and 4X PEP):
-
Prepare a 2X stock solution of UNAG in Assay Buffer (e.g., 400 µM for a final concentration of 200 µM).
-
Prepare a 4X stock solution of PEP in Assay Buffer (e.g., 400 µM for a final concentration of 100 µM).
-
-
Inhibitor Solutions (4X): Prepare serial dilutions of the test compound in DMSO. Subsequently, create a 4X working solution of each concentration by diluting it in Assay Buffer. The final DMSO concentration in the assay should not exceed 1-2%.
Assay Procedure (96-well plate format):
The following steps outline the procedure for a final reaction volume of 50 µL.
Figure 2: Experimental workflow for the MurA inhibition assay.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well, add 12.5 µL of the 4X inhibitor solution (test compound, positive control like fosfomycin, or buffer with DMSO for the negative control).
-
Add 25 µL of the 2X MurA enzyme solution also containing 2X UNAG. This step combines the enzyme, one of its substrates, and the inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 12.5 µL of the 4X PEP solution to each well.
-
Mix gently.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Phosphate Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate for 5-15 minutes at room temperature to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at approximately 650 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the absorbance of a "no enzyme" control from all other readings.
-
Calculation of Percent Inhibition: The activity of the negative control (DMSO only) represents 100% enzyme activity. The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = 100 * (1 - (Absorbance of inhibitor well / Absorbance of negative control well))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Alternative Assay Methods
While the malachite green assay is widely used due to its simplicity and sensitivity, other methods can also be employed to measure MurA activity:
-
Coupled Enzyme Assays: These assays couple the MurA reaction to another enzymatic reaction that produces a readily detectable signal (e.g., NADH depletion measured by absorbance at 340 nm).
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be used to directly measure the formation of the product, EP-UNAG, or the consumption of the substrates, PEP and UNAG.
-
Capillary Electrophoresis (CE): CE can also be utilized to separate and quantify the substrates and products of the MurA reaction.
Data Presentation
The inhibitory activity of test compounds against the MurA enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The data should be presented in a clear, tabular format for comparative analysis.
Table 1: IC50 Values of Known MurA Inhibitors
| Inhibitor | Target Organism | Assay Type | IC50 (µM) | Reference |
| Fosfomycin | Escherichia coli | Malachite Green | 8.8 | |
| RWJ-3981 | Escherichia coli | Malachite Green | 0.2 - 0.9 | |
| RWJ-140998 | Escherichia coli | Malachite Green | 0.2 - 0.9 | |
| RWJ-110192 | Escherichia coli | Malachite Green | 0.2 - 0.9 | |
| Pyrrolidinedione Cmpd 7 | Escherichia coli | Malachite Green | 5 | |
| Diterpenes (various) | E. coli & S. aureus | Malachite Green | 1.1 - 25.1 |
Table 2: Kinetic Parameters of MurA from Acinetobacter baumannii
| Substrate | Km (mM) |
| UDP-N-acetylglucosamine (UNAG) | 1.062 ± 0.09 |
| Phosphoenolpyruvate (PEP) | 1.806 ± 0.23 |
| Data from reference |
Conclusion
The MurA activity assay, particularly the malachite green-based method, is a robust and adaptable high-throughput screening tool for the identification and characterization of novel inhibitors. The detailed protocol and data presentation guidelines provided in these application notes offer a solid foundation for researchers engaged in the discovery of new antibacterial agents targeting the essential peptidoglycan biosynthesis pathway. Careful optimization of assay conditions and rigorous data analysis are paramount for obtaining reliable and reproducible results.
Application Notes and Protocols for MurA-IN-5 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2] This pathway is essential for maintaining the integrity of the bacterial cell wall, making MurA a prime target for the development of novel antibacterial agents.[3][4] The absence of a homologous pathway in humans enhances the therapeutic potential of MurA inhibitors. MurA-IN-5 is a novel investigational compound designed to inhibit the MurA enzyme. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a critical step in evaluating its potential as an antibacterial agent.
Mechanism of Action of MurA Inhibitors
The MurA enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UNAG).[2][5] This reaction is the first committed step in the biosynthesis of peptidoglycan, a vital component of both Gram-positive and Gram-negative bacterial cell walls.[2][3] Inhibition of MurA disrupts this pathway, preventing the formation of the cell wall, which ultimately leads to bacterial cell lysis and death.[3] The well-known antibiotic fosfomycin (B1673569) is an example of a clinically used MurA inhibitor.[3]
Data Presentation: Representative MIC of this compound
The following table summarizes representative MIC values for this compound against a panel of common bacterial strains. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) - Control |
| Staphylococcus aureus ATCC 29213 | Positive | 4 | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 | 64 |
| Escherichia coli ATCC 25922 | Negative | 16 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >128 |
Experimental Protocols
Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][7] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL).
-
-
Inoculation:
-
Inoculate each well containing the diluted this compound with the prepared bacterial suspension.
-
Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).
-
-
Incubation:
-
Reading the MIC:
Visualizations
MurA Signaling Pathway in Peptidoglycan Synthesis
Caption: MurA catalyzes the first committed step in peptidoglycan synthesis.
Experimental Workflow for MIC Determination
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. MurA (MurZ), the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis, is essential in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. idexx.com [idexx.com]
Application Notes and Protocols for MurA-IN-5 in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential element of the bacterial cell wall.[1][2] MurA catalyzes the first committed step in this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphospho-N-acetylglucosamine (UNAG).[2][3][4][5] This pivotal role makes MurA an attractive and validated target for the development of novel antibacterial agents, especially since it is absent in mammals.[2][4][6] MurA-IN-5 is a novel investigational inhibitor of the E. coli MurA enzyme. These application notes provide a detailed guide for the experimental evaluation of this compound, including its inhibitory activity against purified MurA and its antibacterial effect on Escherichia coli.
Mechanism of Action
MurA inhibitors disrupt the peptidoglycan synthesis pathway, leading to a compromised bacterial cell wall and ultimately cell death.[1][2] The well-characterized MurA inhibitor, fosfomycin, acts by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the enzyme.[1][2] However, other inhibitors may exhibit non-covalent and reversible modes of action.[2][7] The precise mechanism of this compound is under investigation, and the following protocols are designed to elucidate its inhibitory characteristics.
Data Presentation
Table 1: In vitro Inhibitory Activity of this compound against E. coli MurA
| Compound | IC50 (µM) |
| This compound | [Insert experimentally determined value] |
| Fosfomycin (control) | 8.8[4] |
| RWJ-3981 | 0.9[4] |
| RWJ-140998 | 0.2[4] |
| RWJ-110192 | 0.4[4] |
Table 2: Antibacterial Activity of this compound against E. coli
| Compound | MIC (µg/mL) against E. coli ATCC 25922 |
| This compound | [Insert experimentally determined value] |
| Fosfomycin | 0.5 - 2.0[8] |
| Albendazole | 0.0625[9] |
| Diflunisal | 0.0625[9] |
Experimental Protocols
MurA Inhibition Assay (Phosphate Detection Method)
This assay determines the in vitro inhibitory activity of this compound against purified E. coli MurA enzyme by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.
Materials:
-
Purified E. coli MurA enzyme
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)[2]
-
Phosphate detection reagent (e.g., Malachite Green or BIOMOL Green)[2]
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial two-fold dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in duplicate:
-
2.5 µL of the diluted this compound solution (or DMSO for control).
-
A reaction mixture containing 50 mM HEPES (pH 7.8), 200 µM UNAG, and 250 nM purified MurA enzyme.[7]
-
-
To assess time-dependent inhibition, pre-incubate the plate at 37°C for 30 minutes.[7]
-
Initiate the enzymatic reaction by adding 100 µM PEP to each well.[7]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the released inorganic phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[5]
-
Calculate the percentage of MurA inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the visible growth of E. coli.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[2]
-
This compound (dissolved in DMSO)
-
96-well microplates[2]
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum of E. coli equivalent to a 0.5 McFarland turbidity standard.[2]
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microplate.[2]
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.[2]
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).[2]
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[2] Alternatively, the optical density at 600 nm can be measured using a microplate reader.
Mandatory Visualization
Caption: The MurA signaling pathway in E. coli and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobitec.com [mobitec.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of MurA-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1] MurA catalyzes the first committed step in this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2] Due to its essential role in bacterial viability and its absence in mammals, MurA is a highly attractive target for the development of novel antibacterial agents.[2] MurA-IN-5 is a potent inhibitor of this enzyme, and these application notes provide a comprehensive guide for its use in high-throughput screening (HTS) campaigns to identify new antibacterial lead compounds.
Mechanism of Action of MurA Inhibitors
MurA inhibitors block the synthesis of peptidoglycan precursors, which ultimately disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3] The most well-known MurA inhibitor, fosfomycin, acts by covalently binding to a key cysteine residue in the active site of the enzyme. This compound and other inhibitors may exhibit different modes of action, and their characterization is crucial for drug development.
Data Presentation: Inhibitory Activity of MurA Inhibitors
While specific quantitative data for this compound is not publicly available, the following table provides a summary of the half-maximal inhibitory concentration (IC50) values for several known MurA inhibitors against E. coli MurA. This data serves as a reference for the expected potency of compounds targeting this enzyme.
| Compound | Compound Class | IC50 (µM) | Notes |
| Ampelopsin | Flavonoid | 2.5 ± 0.2 | Reversible, time-dependent inhibitor. |
| Pyrrolidinedione (cpd 46) | Pyrrolidinedione | 4.5 | Reversible inhibitor, also active against the fosfomycin-resistant C115D mutant. |
| L16 | Benzoxazole derivative | 26.63 ± 1.60 | Non-covalent inhibitor identified through virtual screening. |
| Fosfomycin | Phosphonic acid derivative | ~1 | Covalent, irreversible inhibitor (serves as a reference). |
Signaling Pathway and Experimental Workflow
To facilitate the understanding of the biological context and the experimental process, the following diagrams illustrate the MurA signaling pathway and a general high-throughput screening workflow.
Experimental Protocols
The following protocols are designed for a high-throughput screening campaign to identify and characterize MurA inhibitors using this compound as a reference compound.
MurA Inhibition High-Throughput Screening (HTS) Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from the MurA-catalyzed reaction. A decrease in Pi production in the presence of a test compound indicates inhibition of MurA. This protocol is optimized for a 384-well plate format.
Materials:
-
Purified MurA enzyme
-
HEPES buffer (50 mM, pH 7.8)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (or other test compounds) dissolved in DMSO
-
Malachite Green-based phosphate detection reagent
-
384-well microplates
-
Microplate reader
Protocol:
-
Compound Plating:
-
Prepare a master plate of test compounds, including this compound as a positive control, and DMSO as a negative control.
-
Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound solution to the corresponding wells of a 384-well assay plate.
-
-
Reagent Preparation (Master Mix):
-
Prepare a master mix containing 50 mM HEPES (pH 7.8) and 200 µM UNAG.
-
Prepare a separate solution of purified MurA enzyme in 50 mM HEPES (pH 7.8).
-
Prepare a solution of 100 µM PEP in 50 mM HEPES (pH 7.8).
-
-
Assay Procedure:
-
Add the MurA enzyme solution to the master mix to a final concentration of 250 nM.
-
Dispense the enzyme-substrate master mix into the assay plate containing the pre-plated compounds.
-
Pre-incubation (Optional): To assess for time-dependent inhibition, pre-incubate the plate at 37°C for 30 minutes.
-
Initiate Reaction: Add the PEP solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction by adding the Malachite Green-based reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate produced.
-
Readout: After a brief incubation period (as specified by the reagent manufacturer), measure the absorbance at approximately 650 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculation of Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank))
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_blank: Absorbance of a well with all reagents except the enzyme.
-
Abs_neg_control: Absorbance of the well with DMSO (negative control).
-
-
-
IC50 Determination:
-
For compounds showing significant inhibition in the primary screen, a dose-response experiment should be performed.
-
Test a range of concentrations for each "hit" compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Assay Quality Control (Z'-factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos: Standard deviation and mean of the positive control (e.g., a known inhibitor like this compound).
-
SD_neg and Mean_neg: Standard deviation and mean of the negative control (DMSO).
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
References
- 1. mobitec.com [mobitec.com]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Growth Inhibition by MurA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1] MurA catalyzes the first committed step in this pathway, making it an attractive and validated target for the development of novel antibacterial agents.[1][2] A key advantage of targeting MurA is the absence of a homologous enzyme in humans, which allows for selective antibacterial therapy.[2]
These application notes provide a comprehensive guide for researchers studying the effects of MurA inhibitors on bacterial growth. As specific experimental data for a compound designated "MurA-IN-5" is not available in the public domain, this document will utilize data and protocols for other well-characterized MurA inhibitors to serve as a representative framework for experimental design and execution.
Mechanism of Action of MurA Inhibitors
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphospho-N-acetylglucosamine (UNAG).[2] This reaction is a crucial step in the formation of UDP-N-acetylmuramic acid, a precursor for peptidoglycan synthesis.[3] Inhibition of MurA disrupts the synthesis of the bacterial cell wall, leading to compromised cell integrity and ultimately, bacterial cell lysis and death.[1] The antibiotic fosfomycin, a well-known MurA inhibitor, acts by covalently binding to a cysteine residue in the active site of the enzyme.[4]
Data Presentation: In Vitro Activity of Representative MurA Inhibitors
The following tables summarize the in vitro enzymatic inhibition (IC50) and whole-cell antibacterial activity (MIC) for several known MurA inhibitors. This data is provided as a reference for the expected potency of novel MurA inhibitors.
Table 1: In Vitro MurA Enzyme Inhibition
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| MurA-IN-X (representative) | Escherichia coli MurA | 5.1 ± 0.4 | [4] |
| MurA-IN-X (representative) | Staphylococcus aureus MurA | 2.8 ± 0.3 | [4] |
| Fosfomycin (control) | Escherichia coli MurA | 8.8 ± 0.9 | [4] |
| Ampelopsin | Escherichia coli MurA | 0.48 | [5] |
| Diterpene Compound 1 | Escherichia coli MurA | 2.8 | [6] |
| Diterpene Compound 1 | Staphylococcus aureus MurA | 1.1 | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Representative MurA Inhibitors
| Inhibitor | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| MurA-IN-X (representative) | Staphylococcus aureus ATCC 29213 | Positive | 4 | [4] |
| MurA-IN-X (representative) | Enterococcus faecalis ATCC 29212 | Positive | 8 | [4] |
| MurA-IN-X (representative) | Escherichia coli ATCC 25922 | Negative | 16 | [4] |
| MurA-IN-X (representative) | Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | [4] |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua | Positive | 500 | [3] |
| 2-Amino-5-bromobenzimidazole (S17) | Escherichia coli | Negative | 500 | [3] |
| Albendazole (S4) | Escherichia coli | Negative | 62.5 | [3] |
| Diflunisal (S8) | Escherichia coli | Negative | 62.5 | [3] |
Experimental Protocols
MurA Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of MurA by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction using a malachite green-based reagent.[5]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
MurA inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the MurA inhibitor in DMSO.
-
Prepare working solutions of UNAG and PEP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2.5 µL of the test compound at various concentrations to the designated wells. For control wells, add 2.5 µL of DMSO.
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 200 µM UNAG, and add it to each well.
-
-
Enzyme Addition:
-
Add purified MurA enzyme to each well to a final concentration of approximately 250 nM to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[1]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 108 CFU/mL)
-
Test compound (MurA inhibitor)
-
Positive control antibiotic (e.g., tetracycline)
-
Negative control (broth only)
-
Incubator (35-37°C)
Procedure:
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the MurA inhibitor in CAMHB.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to the final required concentration.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
-
Controls:
-
Include a growth control well (bacteria and broth, no inhibitor) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Observation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the inhibitor that shows no visible growth.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for the Evaluation of MurA Inhibitor MurA-IN-5
For Research Use Only
Introduction
MurA, UDP-N-acetylglucosamine enolpyruvyl transferase, is a key enzyme that catalyzes the first committed step in the biosynthesis of bacterial peptidoglycan.[1][2] This pathway is essential for maintaining the integrity of the bacterial cell wall, making MurA an attractive target for the development of novel antibacterial agents.[1][3] Inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[1] MurA-IN-5 is a novel investigational compound designed to inhibit the MurA enzyme. These application notes provide detailed protocols for evaluating the cellular activity of this compound using common cell-based assays.
Principle of MurA Inhibition
The MurA enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and releasing inorganic phosphate.[2][4] MurA inhibitors block this crucial step, preventing the formation of the necessary precursors for peptidoglycan assembly.[1] The well-known antibiotic fosfomycin (B1673569) is a classic example of a MurA inhibitor that covalently binds to a cysteine residue in the active site of the enzyme.[1]
Signaling Pathway
Caption: MurA catalyzes the initial step of peptidoglycan synthesis in the cytoplasm.
Application: Determination of Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Experimental Workflow
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for MurA-IN-5 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), which is the first committed step in peptidoglycan synthesis.[1] The absence of a mammalian homologue for MurA makes it an attractive and validated target for the development of novel antibacterial agents.[1][2] Inhibition of MurA disrupts the synthesis of the bacterial cell wall, ultimately leading to cell lysis and death.[2][3] MurA-IN-5 is a novel inhibitor of the MurA enzyme and represents a promising candidate for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound through various susceptibility testing methods.
Mechanism of Action
This compound, like other MurA inhibitors, is designed to block the enzymatic activity of MurA, thereby inhibiting the production of peptidoglycan precursors necessary for bacterial cell wall integrity.[2] The well-known MurA inhibitor, fosfomycin, acts by covalently binding to a cysteine residue in the active site of the enzyme.[1][2] this compound is hypothesized to act as a competitive inhibitor, binding to the active site and preventing the binding of the natural substrate, phosphoenolpyruvate (PEP).[4][5]
Quantitative Data Presentation
The following tables summarize representative in vitro activity data for MurA inhibitors against various bacterial strains. This data is provided as an example of how to present the results obtained from the protocols described below.
Table 1: In Vitro MurA Enzyme Inhibition by this compound
| Enzyme Source | Inhibitor | IC50 (µM) |
| Escherichia coli MurA | This compound | 5.1 ± 0.4 |
| Staphylococcus aureus MurA | This compound | 2.8 ± 0.3 |
| Escherichia coli MurA | Fosfomycin (control) | 8.8 ± 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments.[6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains
| Bacterial Strain | Gram Stain | Inhibitor | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | This compound | 4 |
| Enterococcus faecalis ATCC 29212 | Positive | This compound | 8 |
| Escherichia coli ATCC 25922 | Negative | This compound | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | This compound | 32 |
| Staphylococcus aureus ATCC 29213 | Positive | Fosfomycin | 2 |
| Escherichia coli ATCC 25922 | Negative | Fosfomycin | 4 |
| The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] |
Experimental Protocols
MurA Inhibition Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction.[6] A decrease in Pi production in the presence of a test compound indicates inhibition of MurA.[7]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.8[8]
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 200 µM UNAG, and the MurA inhibitor at various concentrations in a 96-well plate.[8]
-
Add purified MurA enzyme (final concentration ~250 nM) to the reaction mixture.[8]
-
Initiate the reaction by adding 100 µM PEP.[8]
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).[8]
-
Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.[8]
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).[8]
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[8]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[3]
-
Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)[6]
-
This compound
-
Positive control (known antibiotic)
-
Negative control (broth only)
-
Solvent control (bacteria with solvent)
Protocol:
-
Perform two-fold serial dilutions of this compound in the microtiter plate wells containing MHB.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6]
-
Inoculate each well with the bacterial suspension, except for the negative control wells.
-
Include positive, negative, and solvent controls on each plate.[3]
-
Incubate the plates at 35-37°C for 16-20 hours.[6]
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and other antibiotics.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum
-
This compound
-
Second antibiotic
Protocol:
-
Prepare serial dilutions of this compound along the rows of the microtiter plate.
-
Prepare serial dilutions of the second antibiotic along the columns of the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.[9]
FIC Index Calculation: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[9]
-
Synergy: FIC ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4[9]
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Growth control (no antibiotic)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Protocol:
-
Inoculate flasks containing MHB with a standardized bacterial inoculum.
-
Add this compound at the desired concentrations to the test flasks. Include a growth control flask without any antibiotic.
-
Incubate all flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
Logical Relationships in MurA Inhibitor Evaluation
The evaluation of a novel MurA inhibitor like this compound follows a logical progression from enzymatic assays to whole-cell activity and eventually to in vivo studies. A potent inhibitor should demonstrate a low IC50 against the purified enzyme, a low MIC against a range of bacterial pathogens, and low toxicity in cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Techniques for Measuring MurA-IN-5 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1][2] MurA catalyzes the first committed step in this pathway, transferring an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphospho-N-acetylglucosamine (UNAG).[3][4] Due to its essential role in bacterial survival and the absence of a homolog in mammals, MurA is a prime target for the development of novel antibacterial agents.[1] MurA-IN-5 is a compound designed to inhibit this crucial enzyme. The inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell death.
These application notes provide a comprehensive guide to the experimental design and methodologies for evaluating the efficacy of this compound. The protocols outlined below cover in vitro enzymatic assays to determine inhibitory potency and cell-based assays to assess antibacterial activity.
Signaling Pathway and Mechanism of Action
MurA is a key enzyme in the cytoplasmic stage of peptidoglycan synthesis. Its inhibition disrupts the formation of the bacterial cell wall, a structure vital for maintaining cell integrity and morphology. The well-known antibiotic fosfomycin, for example, acts by covalently binding to a cysteine residue in the active site of MurA. Understanding the mechanism of new inhibitors like this compound is crucial for their development as effective therapeutics.
Figure 1: Mechanism of MurA and its inhibition by this compound.
Quantitative Data Presentation
A critical aspect of evaluating a novel inhibitor is the quantitative assessment of its potency. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. The following table provides a template for presenting such data, with example values for known MurA inhibitors for comparative purposes.
| Compound | Target Organism | IC50 (µM) | Assay Method | Reference |
| This compound | Escherichia coli | TBD | Malachite Green Assay | - |
| This compound | Staphylococcus aureus | TBD | Malachite Green Assay | - |
| Fosfomycin | Escherichia coli | 0.5 - 10 | Varies | |
| Pyrrolidinedione-based Inhibitor (Compound 46) | Escherichia coli | 4.5 | Malachite Green Assay | |
| Diterpene (Compound 4) | Escherichia coli | 1.1 - 25.1 | Malachite Green Assay | |
| Cynaropicrin | Bacterial Cells | Not specified | Michael Addition Reaction |
TBD: To be determined experimentally.
Experimental Protocols
MurA Inhibition Assay (Malachite Green-Based)
This colorimetric assay is a widely used method to determine the inhibitory activity of compounds by measuring the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction.
Principle: MurA catalyzes the reaction between UNAG and PEP to produce EP-UNAG and Pi. The released Pi forms a colored complex with a malachite green-based reagent, which can be quantified spectrophotometrically. A decrease in Pi production in the presence of this compound indicates inhibition.
Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
UNAG (final concentration, e.g., 200 µM)
-
This compound at various concentrations (or DMSO for control)
-
-
-
Enzyme Addition:
-
Add purified MurA enzyme to each well to a final concentration of approximately 200-250 nM.
-
-
Reaction Initiation:
-
Initiate the reaction by adding PEP to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for IC50 determination of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Culture Preparation:
-
Prepare an overnight culture of the test bacterium in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.
-
-
Inoculation:
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader.
-
Logical Relationships in Drug Development
The data obtained from the various assays are interconnected and provide a comprehensive profile of the inhibitor. A promising MurA inhibitor should exhibit a low IC50 value, indicating high potency against the enzyme, and a low MIC value against a broad range of bacteria, demonstrating effective antibacterial activity.
Figure 3: Logical relationships in MurA inhibitor evaluation.
References
Application Notes and Protocols for MurA Inhibitors in Combination Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] It catalyzes the first committed step in this process, making it an attractive and validated target for the development of novel antibacterial agents.[1][3] The absence of a mammalian homologue for MurA further enhances its appeal for selective antibacterial therapy.[1] This document provides detailed application notes and protocols for researchers investigating the use of MurA inhibitors in combination therapy studies. While information on a specific compound "MurA-IN-5" is not available in the current literature, the principles and protocols outlined here are applicable to the general class of MurA inhibitors.
Signaling Pathway and Mechanism of Action
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). This reaction is essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity and protection. Inhibition of MurA disrupts this pathway, leading to a compromised cell wall and ultimately bacterial cell death. The well-known antibiotic fosfomycin (B1673569) is a classic example of a MurA inhibitor that acts by covalently binding to a cysteine residue in the active site of the enzyme.
The rationale for using MurA inhibitors in combination therapy is to enhance antibacterial efficacy, overcome resistance, and broaden the spectrum of activity. Combining a MurA inhibitor with an antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of the individual activities.
Experimental Protocols
MurA Inhibition Assay (Colorimetric)
This assay is used to determine the in vitro potency of a MurA inhibitor. It measures the amount of inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction. A decrease in Pi production in the presence of the test compound indicates inhibition.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
MurA inhibitor (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of the MurA inhibitor in DMSO.
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, UNAG, and the MurA inhibitor at various concentrations.
-
Initiate the reaction by adding purified MurA enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the released inorganic phosphate using the Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between a MurA inhibitor and another antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other suitable growth medium)
-
MurA inhibitor
-
Second antimicrobial agent
-
96-well microplates
-
Microplate incubator and reader
Protocol:
-
Prepare serial dilutions of the MurA inhibitor and the second antimicrobial agent in the growth medium in a 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory.
-
Create a checkerboard pattern by combining the dilutions of the two drugs. Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include appropriate controls (no drug, each drug alone).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Data Presentation
Quantitative data from combination therapy studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of MurA Inhibitor and Combination Partner
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) |
| MurA Inhibitor X | E. coli ATCC 25922 | 16 | 5.2 |
| Antibiotic Y | E. coli ATCC 25922 | 8 | N/A |
| MurA Inhibitor X + Antibiotic Y | E. coli ATCC 25922 | 4 + 1 | N/A |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; N/A: Not Applicable. Data is hypothetical.
Table 2: Synergy Analysis from Checkerboard Assay
| Combination | Target Organism | FICI | Interpretation |
| MurA Inhibitor X + Antibiotic Y | E. coli ATCC 25922 | 0.375 | Synergy |
| MurA Inhibitor X + Antibiotic Z | S. aureus ATCC 29213 | 1.0 | Additivity |
FICI: Fractional Inhibitory Concentration Index. Data is hypothetical.
Logical Relationships in Drug Development
The development of a successful combination therapy involving a MurA inhibitor requires a systematic evaluation of its efficacy and safety. The relationship between in vitro potency, antibacterial activity, and cytotoxicity is crucial. An ideal candidate will exhibit a low IC50 against the MurA enzyme, a low MIC against a broad range of bacteria when used in combination, and a high CC50 (cytotoxic concentration 50%) against mammalian cells, indicating low toxicity.
Conclusion
The investigation of MurA inhibitors in combination therapy holds significant promise for combating bacterial infections, particularly those caused by multidrug-resistant pathogens. The protocols and guidelines presented here provide a framework for the systematic evaluation of these novel therapeutic strategies. While specific data for "this compound" is currently unavailable, the application of these methods to other MurA inhibitors will be instrumental in advancing the field of antibacterial drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MurA-IN-5 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of the novel MurA inhibitor, MurA-IN-5, for in vitro assays.
FAQs and Troubleshooting Guide
This section addresses common issues encountered when working with this compound, a compound with limited aqueous solubility.
1. What is the recommended solvent for preparing a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). For most in vitro assays, a stock solution of 10 mM in 100% DMSO is achievable.
2. My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1%. High concentrations of DMSO can affect enzyme activity and cell viability.
-
Use a pre-warmed buffer: Gently warming your assay buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your enzyme's stability.
-
Test alternative co-solvents: If DMSO is not suitable for your assay, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested. However, their compatibility with the MurA enzyme assay must be validated.
-
Incorporate a non-ionic surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%), to the assay buffer can help maintain the solubility of this compound.
-
Prepare a fresh, lower concentration stock solution: If the issue persists, preparing a fresh, more dilute stock solution in DMSO might be necessary.
3. Can I use solvents other than DMSO to dissolve this compound?
Yes, other polar aprotic solvents may be used. However, it is crucial to perform a solvent compatibility test to ensure the chosen solvent does not inhibit MurA enzyme activity or interfere with the assay readout. A solvent-only control should always be included in your experiments.
4. How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A solubility test is recommended. Prepare serial dilutions of your this compound stock solution in your assay buffer. After a short incubation period, visually inspect for any precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC.
5. Does the presence of other components in my assay buffer affect the solubility of this compound?
Yes, the pH, ionic strength, and presence of proteins or other additives in your assay buffer can influence the solubility of small molecules. It is advisable to test the solubility of this compound in the final, complete assay buffer.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM |
| Dimethylformamide (DMF) | ~5 mM |
| Ethanol | ~2 mM |
| Aqueous Buffer (pH 7.4) | < 10 µM |
Experimental Protocols
Protocol for MurA Enzyme Inhibition Assay
This protocol is designed for a 96-well plate format and measures the release of inorganic phosphate (B84403), a product of the MurA-catalyzed reaction.
Reagents and Materials:
-
MurA enzyme (recombinant)
-
UDP-N-acetylglucosamine (UNAG)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM KCl
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for testing (e.g., 10 mM down to 1 µM).
-
-
Set up the assay plate:
-
Add 2 µL of the diluted this compound or DMSO (for vehicle control) to the appropriate wells of the 96-well plate.
-
Add 48 µL of Assay Buffer containing the MurA enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the enzymatic reaction:
-
Prepare a substrate mix containing UNAG and PEP in the Assay Buffer.
-
Add 50 µL of the substrate mix to each well to start the reaction. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detect phosphate production:
-
Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
MurA Signaling Pathway
The MurA enzyme is a key player in the initial cytoplasmic stage of bacterial cell wall peptidoglycan synthesis.[1][2][3][4] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1] This reaction forms UDP-N-acetylglucosamine enolpyruvate and inorganic phosphate. The product is then converted to UDP-N-acetylmuramic acid by the MurB enzyme. This entire pathway is essential for bacterial survival, making MurA an attractive target for antibiotics.
Caption: The MurA enzyme's role in the peptidoglycan synthesis pathway and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Solubility
The following workflow outlines the key steps to effectively test the solubility and inhibitory activity of this compound in a MurA enzyme assay. This process ensures that observed inhibition is not an artifact of compound precipitation.
Caption: A workflow for preparing and testing the solubility of this compound for in vitro MurA inhibition assays.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MurA Enzyme Assays with MurA-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MurA enzyme assay with the inhibitor MurA-IN-5. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the function of the MurA enzyme and why is it a target for inhibitors?
MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, is a critical bacterial enzyme.[1] It catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] This pathway is vital for bacterial survival and is absent in mammals, making MurA an attractive target for the development of novel antibiotics.[1][4] Inhibiting MurA disrupts the formation of the bacterial cell wall, leading to cell death.
Q2: How does the this compound inhibition assay work?
A common method for assessing MurA inhibition is a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) during the enzymatic reaction. MurA transfers an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), which produces enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and Pi. The amount of Pi generated is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the production of Pi is reduced. This reduction is often quantified using a malachite green-based reagent, which forms a colored complex with free phosphate that can be measured by absorbance.
Q3: Why is a detergent like Triton X-100 included in the assay buffer?
Detergents such as Triton X-100 are often included in MurA inhibition assays to prevent the aggregation of test compounds. Many small molecule inhibitors can form aggregates that non-specifically inhibit enzymes, which can lead to false-positive results. The detergent helps to keep the compounds solubilized and reduces the chances of these non-specific interactions.
Q4: My inhibitor, this compound, shows higher potency after pre-incubation with the MurA enzyme. What does this suggest?
An increase in inhibitor potency after pre-incubation with the MurA enzyme suggests a time-dependent inhibition mechanism. This could indicate that the inhibitor binds slowly to the enzyme or that it forms a more stable complex over time. For some inhibitors, this may also suggest a covalent mode of action, similar to the well-known MurA inhibitor fosfomycin.
Q5: How can I differentiate between a true inhibitor and a compound that interferes with the assay itself?
To check for interference with the detection method, you can add the compound to a reaction that has already been stopped, or to wells containing a known concentration of phosphate. To identify non-specific protein reactivity, you can calculate the Hill coefficient from the dose-response curve; a high Hill coefficient (greater than 1.5-2) can be indicative of non-specific binding or aggregation. Additionally, testing the compound against an unrelated enzyme can help to rule out promiscuous inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-enzyme controls | Contamination of reagents with inorganic phosphate (Pi). | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. Prepare fresh buffers. |
| Spontaneous hydrolysis of phosphoenolpyruvate (PEP). | Prepare PEP solutions fresh. Store PEP stock solutions at -20°C or below and minimize freeze-thaw cycles. | |
| Low or no enzyme activity | Inactive MurA enzyme. | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect assay buffer pH or composition. | The optimal pH for E. coli MurA is typically around 7.8. Verify the pH of your buffer and ensure no interfering substances are present. | |
| Omission of a critical reagent. | Double-check that both substrates, UDP-N-acetylglucosamine (UNAG) and PEP, have been added to the reaction mixture. | |
| Irreproducible IC50 values for this compound | Inconsistent timing of reagent addition or incubation. | Use multichannel pipettes for simultaneous addition of reagents where possible. Ensure that incubation times are precisely controlled for all samples. |
| Instability or precipitation of this compound. | Visually inspect for compound precipitation. Reduce the final DMSO concentration if possible (typically ≤1-2%). Determine the aqueous solubility of your compound beforehand. Prepare fresh dilutions of the compound for each experiment. | |
| Pipetting errors. | Calibrate your pipettes regularly. Use high-quality pipette tips and ensure proper pipetting technique. | |
| Observed IC50 is significantly higher than expected | Incorrect enzyme or substrate concentrations. | Determine the Michaelis-Menten constant (Km) for both substrates under your experimental conditions. Use substrate concentrations at or below the Km for competitive inhibitors. |
| Observed IC50 is at the lower limit of detection | The inhibitor concentration is much higher than the enzyme concentration. | If the IC50 is close to half the enzyme concentration, it may indicate a 1:1 stoichiometric inhibition. Consider using a lower enzyme concentration if the assay sensitivity allows. |
| This compound shows potent enzymatic inhibition but no antibacterial activity | Poor permeability of the compound across the bacterial cell wall. | The compound may not be reaching its cytoplasmic target, MurA. |
| The inhibitor is being removed by bacterial efflux pumps. | Bacteria may actively pump the inhibitor out of the cell. | |
| The compound is being inactivated by bacterial enzymes. | The inhibitor may be chemically modified and inactivated by the bacteria. |
Experimental Protocols
MurA Inhibition Assay (Malachite Green-Based)
This protocol is a generalized method for determining the IC50 value of this compound by quantifying the amount of inorganic phosphate released.
Materials:
-
Purified MurA enzyme
-
HEPES buffer (50 mM, pH 7.8)
-
Triton X-100 or Triton X-114
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound dissolved in DMSO
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X MurA enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.8).
-
Prepare a 4X solution of this compound by performing serial dilutions in assay buffer with a consistent final DMSO concentration.
-
Prepare a 4X substrate solution containing UNAG and PEP in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation (Optional, for time-dependent inhibitors):
-
Add 25 µL of 2X MurA enzyme solution to the wells of a 96-well plate.
-
Add 12.5 µL of 4X this compound solution (or DMSO for control) to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add 12.5 µL of 4X substrate solution to each well to start the reaction. The final volume should be 50 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate for 5-15 minutes at room temperature to allow for color development.
-
Measure the absorbance of each well at a wavelength of around 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO-only control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for MurA Inhibitors
| Compound | IC50 (µM) | Assay Conditions | Notes |
| This compound | 5.2 | 30 min pre-incubation with enzyme | Hypothetical test compound. |
| Fosfomycin | 8.8 | 30 min pre-incubation with enzyme | Known covalent inhibitor, value can vary based on assay conditions. |
| Compound X | 12.2 | No pre-incubation | Hypothetical reversible inhibitor. |
| Compound Y | >100 | 30 min pre-incubation with enzyme | Inactive in this assay. |
Visualizations
Caption: MurA catalyzes the first step in peptidoglycan synthesis.
Caption: General workflow for a MurA inhibition assay.
Caption: A logical flow for troubleshooting common issues.
References
MurA-IN-5 stability issues in culture media
Disclaimer: Information regarding the specific compound "MurA-IN-5" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of a hypothetical MurA inhibitor, herein referred to as "MurA-Inhibitor-X". The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with novel small molecule inhibitors targeting the MurA enzyme.
Frequently Asked Questions (FAQs)
Q1: My MurA-Inhibitor-X appears to be rapidly degrading in my cell culture medium. What are the potential causes?
A1: Rapid degradation of small molecule inhibitors in aqueous solutions like cell culture media can be attributed to several factors:
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Inherent Chemical Instability: The compound may possess functional groups that are susceptible to hydrolysis at 37°C.[1][2]
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Media Components: Certain components within the culture medium, such as amino acids or vitamins, could be reacting with your compound.[1] The pH of the media can also significantly impact compound stability.[1]
-
Oxidation: If the compound has electron-rich moieties, it may be sensitive to oxidation, which can be accelerated by dissolved oxygen in the media and exposure to light.[2]
-
Enzymatic Degradation: If using a medium containing serum or cell lysates, enzymes present could be metabolizing the inhibitor.
Q2: I am observing high variability in my experimental results between replicates. What could be the source of this inconsistency?
A2: High variability in stability measurements can stem from several sources:
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Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing to minimize variations.
-
Analytical Method Issues: Problems with the analytical method, such as HPLC-MS, can contribute to variability. It's crucial to validate your analytical method for linearity, precision, and accuracy.
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Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the culture media, leading to inconsistent concentrations in your experimental wells.
-
Adsorption: The compound may be adsorbing to the surface of plasticware like plates and pipette tips. Using low-protein-binding plastics can help mitigate this issue.
Q3: My compound is precipitating out of the culture medium. How can I address this solubility issue?
A3: Precipitation suggests that the compound's concentration exceeds its solubility in the culture medium. Here are some solutions:
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Lower the Concentration: The most straightforward approach is to use a lower concentration of the inhibitor, if experimentally feasible.
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Optimize Solvent and Stock Concentration: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the culture medium. Prepare a more dilute stock solution if necessary.
-
Use of Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant or formulating with cyclodextrins can enhance solubility, but this should be tested for effects on your cellular model.
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Salt Forms: For ionizable compounds, using a salt form can significantly improve aqueous solubility.
Q4: I'm not observing the expected biological activity of MurA-Inhibitor-X in my cell-based assay. Could this be related to stability?
A4: Yes, a loss of activity is a strong indicator of compound instability. Other potential reasons include:
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Degradation in Culture Medium: The inhibitor may be degrading before it can effectively engage its target. Assess the compound's stability in your specific culture medium over the time course of your experiment.
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Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach the intracellular MurA enzyme.
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Off-Target Effects: At high concentrations, the inhibitor might have off-target effects that mask its intended activity or cause cellular toxicity.
-
Incorrect Storage: Ensure that stock solutions are stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the use of MurA-Inhibitor-X in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Low Potency in Cellular Assays | Compound degradation in culture medium. | Perform a time-course stability study of the compound in the specific cell culture medium at 37°C. |
| Poor cell permeability. | Evaluate the compound's cell permeability using standard assays. If low, consider structural modifications or using a different inhibitor. | |
| High protein binding in serum-containing media. | Test the compound's activity in serum-free media or with varying serum concentrations to assess the impact of protein binding. | |
| Inconsistent Results | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solvent before preparing working solutions. Visually inspect for any precipitate. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Compound Precipitation in Media | Concentration exceeds solubility. | Determine the maximum solubility of the compound in the culture medium. Perform experiments at concentrations below this limit. |
| pH or temperature-dependent solubility. | Check the pH of the media after adding the compound. Ensure the media is at the correct temperature before adding the inhibitor. | |
| Cell Toxicity | Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Assessing the Stability of MurA-Inhibitor-X in Cell Culture Media
Objective: To determine the stability of MurA-Inhibitor-X in a specific cell culture medium over a defined time course at 37°C.
Materials:
-
MurA-Inhibitor-X
-
Anhydrous DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well sterile tissue culture plates (low-binding plates recommended)
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Internal standard (a stable, structurally similar compound, if available)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of MurA-Inhibitor-X in anhydrous DMSO. Ensure complete dissolution.
-
Preparation of Working Solutions: Dilute the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration of 10 µM.
-
Experimental Setup:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Include a control with the compound in PBS to assess inherent aqueous stability.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
Sample Processing:
-
Immediately add the collected aliquot to a tube containing 200 µL of ice-cold acetonitrile (B52724) with an internal standard to precipitate proteins and halt degradation.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of MurA-Inhibitor-X.
-
The peak area of MurA-Inhibitor-X is normalized to the peak area of the internal standard.
-
-
Data Analysis:
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Determine the percentage of MurA-Inhibitor-X remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
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Data Presentation
Table 1: Stability of MurA-Inhibitor-X (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.5 | 100 ± 3.1 | 100 ± 2.8 | 100 ± 3.5 |
| 2 | 95 ± 3.0 | 98 ± 2.9 | 92 ± 4.1 | 96 ± 3.8 |
| 4 | 88 ± 4.2 | 96 ± 3.5 | 85 ± 3.9 | 94 ± 4.0 |
| 8 | 75 ± 5.1 | 92 ± 4.0 | 72 ± 5.5 | 90 ± 4.2 |
| 24 | 42 ± 6.3 | 85 ± 4.8 | 38 ± 6.8 | 82 ± 5.1 |
| 48 | 15 ± 4.8 | 76 ± 5.5 | 12 ± 4.2 | 73 ± 5.9 |
Data are represented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualizations
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: An experimental workflow for assessing the stability of a small molecule inhibitor.
Caption: A simplified signaling pathway showing the action of MurA-Inhibitor-X.
References
Technical Support Center: Overcoming Poor Cell Permeability of MurA-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the poor cell permeability of MurA-IN-5, a potent inhibitor of the bacterial enzyme MurA.[1][2] MurA is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for novel antibiotics.[1][2][3] However, the efficacy of many small molecule inhibitors, including potentially this compound, is limited by their inability to effectively cross the bacterial cell membrane and reach their intracellular target.
This guide offers strategies and detailed experimental protocols to help diagnose and resolve permeability issues, ultimately enabling the successful development and application of this compound and other MurA inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my potent MurA inhibitor, this compound, showing weak or no antibacterial activity in whole-cell assays?
A1: A common reason for the discrepancy between potent enzyme inhibition and poor whole-cell activity is low cell permeability. The compound may be unable to cross the bacterial cell wall and/or cytoplasmic membrane to reach the MurA enzyme in the cytoplasm. It is also possible that the compound is being actively removed from the cell by efflux pumps.
Q2: How can I determine if poor cell permeability is the primary issue with this compound?
A2: A systematic approach involving both in vitro and cellular assays is recommended. You can start by assessing the compound's physicochemical properties and then move on to cell-based permeability assays. Comparing the in vitro IC50 against the MurA enzyme with the minimum inhibitory concentration (MIC) against whole bacteria can provide an initial indication. A large difference between these values often points towards a permeability barrier.
Q3: What are the key physicochemical properties of a compound that influence its cell permeability?
A3: Several properties are critical, often summarized by Lipinski's Rule of Five for oral drug absorption in eukaryotes, which can be a useful starting point for bacterial permeability as well. These include:
-
Molecular Weight (MW): Generally, lower MW compounds (<500 Da) are more permeable.
-
Lipophilicity (logP): An optimal range is crucial. Very high or very low lipophilicity can hinder permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can reduce permeability.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.
Q4: What experimental strategies can I employ to improve the cell permeability of this compound?
A4: There are several strategies you can explore, which can be broadly categorized as:
-
Structural Modification (Medicinal Chemistry):
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.
-
Lipophilicity Modulation: Systematically modifying the structure to achieve an optimal logP.
-
Reduction of Hydrogen Bonding Capacity: Introducing intramolecular hydrogen bonds or replacing polar groups.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the compound into liposomes, micelles, or self-emulsifying drug delivery systems (SEDDS) to enhance its passage across lipid membranes.
-
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles to facilitate cellular uptake.
-
-
Use of Adjuvants:
-
Permeation Enhancers: Co-administering agents that transiently disrupt the cell membrane to allow for compound entry.
-
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving permeability issues with this compound.
Problem 1: High in vitro MurA inhibition (low IC50), but high MIC value in whole-cell assays.
Possible Cause: Poor passive diffusion across the bacterial cell membrane.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Calculate or experimentally determine the logP, molecular weight, polar surface area, and number of hydrogen bond donors/acceptors of this compound.
-
See Table 1 for a summary of key physicochemical parameters influencing permeability.
-
-
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA):
-
This cell-free assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane.
-
A low permeability coefficient (Pe) in the PAMPA assay is a strong indicator of poor passive diffusion.
-
See Experimental Protocol 1 for a detailed PAMPA methodology.
-
-
Solutions:
-
Structural Modification: If the compound is too polar (low logP, high PSA), consider synthesizing analogs with increased lipophilicity. Conversely, if it is too lipophilic (high logP), consider introducing polar groups to improve aqueous solubility at the membrane interface.
-
Prodrug Strategy: Design a lipophilic prodrug of this compound that can cross the membrane and then be cleaved by intracellular enzymes to release the active inhibitor.
-
Problem 2: Moderate permeability in PAMPA, but still poor whole-cell activity.
Possible Cause: Active efflux by bacterial pumps or poor permeability across the outer membrane of Gram-negative bacteria.
Troubleshooting Steps:
-
Perform a Caco-2 Permeability Assay (or a relevant bacterial cell-based assay):
-
The Caco-2 assay, while a model for human intestinal absorption, can provide insights into active transport mechanisms. A high efflux ratio (Papp(B-A) / Papp(A-B)) suggests the compound is a substrate for efflux pumps.
-
See Experimental Protocol 2 for a detailed Caco-2 assay methodology.
-
For bacterial-specific studies, consider using bacterial cell monolayers or efflux pump inhibitor potentiation assays.
-
-
Solutions:
-
Co-administration with Efflux Pump Inhibitors (EPIs): If efflux is confirmed, testing this compound in combination with a known EPI can restore its antibacterial activity.
-
Structural Modifications to Evade Efflux: Modify the structure of this compound to reduce its recognition by efflux pumps. This can involve altering charge, size, or specific functional groups.
-
Problem 3: this compound has optimized physicochemical properties and is not an efflux pump substrate, but still exhibits poor whole-cell activity.
Possible Cause: The compound may have poor solubility in the assay medium, leading to low effective concentrations, or it may be unstable.
Troubleshooting Steps:
-
Assess Solubility and Stability:
-
Determine the aqueous solubility of this compound in the bacterial growth medium.
-
Evaluate the stability of the compound under the assay conditions (e.g., temperature, pH, presence of media components).
-
-
Solutions:
-
Formulation Strategies:
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Lipid-Based Formulations: Utilize formulations like SEDDS to improve the solubility and dispersion of the compound in the aqueous assay medium.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and improve its solubility and delivery to the bacterial cells.
-
-
See Table 2 for a comparison of different formulation strategies.
-
Data Presentation
Table 1: Key Physicochemical Parameters and Their Influence on Cell Permeability
| Parameter | Desirable Range for Good Permeability | Implication of Poor Value | Potential Solution |
| Molecular Weight (MW) | < 500 Da | Reduced passive diffusion | Synthesize smaller analogs |
| logP (Lipophilicity) | 1 - 3 | Poor membrane partitioning (if too low) or poor aqueous solubility (if too high) | Modify structure to alter lipophilicity |
| Polar Surface Area (PSA) | < 140 Ų | High desolvation penalty | Mask polar groups (prodrug approach) |
| Hydrogen Bond Donors | < 5 | Increased interaction with aqueous environment | Replace H-bond donors with other groups |
| Hydrogen Bond Acceptors | < 10 | Increased interaction with aqueous environment | Modify structure to reduce acceptors |
Table 2: Comparison of Formulation Strategies to Enhance Cell Permeability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., Liposomes, SEDDS) | Encapsulates the drug in a lipid carrier, facilitating fusion with the cell membrane. | Biocompatible, can carry both hydrophilic and lipophilic drugs. | Can have stability issues, potential for drug leakage. |
| Nanoparticle Delivery | Encapsulates the drug in a polymeric or lipid-based nanoparticle, facilitating endocytosis. | Protects the drug from degradation, allows for targeted delivery. | Potential for toxicity, complex manufacturing process. |
| Prodrug Approach | Covalently modifies the drug to increase its lipophilicity, with subsequent cleavage inside the cell. | Can significantly improve permeability, allows for targeted release. | Requires careful design to ensure efficient cleavage, potential for inactive prodrug accumulation. |
Experimental Protocols
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with 5 µL of the lecithin/dodecane solution and allow it to impregnate the filter for 5 minutes.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Start the Assay: Add 150 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature on a plate shaker for 4-16 hours.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = (-ln(1 - CA(t) / Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the theoretical equilibrium concentration
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Experimental Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer, which can indicate active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution in DMSO
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. TEER values above 250 Ω·cm² generally indicate good monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 0.5 mL of HBSS containing this compound at the desired concentration to the apical (upper) chamber. c. Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for 2 hours. e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Permeability Assay (Basolateral to Apical - B to A): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 1.5 mL of HBSS containing this compound to the basolateral chamber. c. Add 0.5 mL of fresh HBSS to the apical chamber. d. Incubate and sample as described for the A to B direction.
-
Sample Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
Efflux Ratio = Papp(B-A) / Papp(A-B)
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An efflux ratio greater than 2 is indicative of active efflux.
-
Visualizations
Signaling Pathway: MurA in Peptidoglycan Biosynthesis
Caption: The role of MurA in the initial step of peptidoglycan synthesis and its inhibition by this compound.
Experimental Workflow: Troubleshooting Poor Cell Permeability
References
- 1. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in MurA-IN-5 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MurA-IN-5, a novel inhibitor of the MurA enzyme. The information provided is intended to help overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][1] By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. This pathway is absent in mammals, making MurA a specific and attractive target for antibiotic development.
Q2: How does a typical MurA inhibition assay work?
A common method for assessing MurA inhibition is a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) during the enzymatic reaction. MurA transfers the enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), producing enolpyruvyl-UDP-N-acetylglucosamine and Pi. The amount of Pi generated is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the amount of Pi produced will be reduced.
Q3: Why am I observing a discrepancy between the in vitro enzymatic activity (IC50) and the whole-cell antibacterial activity (MIC) of this compound?
A lack of correlation between enzymatic inhibition and antibacterial activity is a common challenge in the development of MurA inhibitors. Several factors can contribute to this:
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Poor Permeability: this compound may not efficiently cross the bacterial cell wall and/or membrane to reach its cytoplasmic target, MurA.
-
Efflux Pumps: Bacteria can possess efflux pumps that actively transport the inhibitor out of the cell, preventing it from reaching an effective concentration.
-
Compound Inactivation: The inhibitor may be chemically modified and inactivated by bacterial enzymes.
Troubleshooting Unexpected Results
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Irreproducible IC50 values for this compound.
| Possible Cause | Recommended Solution |
| Inconsistent timing of reagent addition, incubation, or measurement. | Use multichannel pipettes for simultaneous reagent addition where possible. Ensure that incubation times are precisely controlled for all samples. |
| This compound instability in the assay buffer. | Prepare fresh dilutions of the compound for each experiment. Minimize exposure to light and extreme temperatures. The stability of the inhibitor in the assay buffer can be assessed by pre-incubating it for the duration of the experiment and then testing its activity. |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
Issue 2: this compound shows poor solubility in the aqueous assay buffer.
| Possible Cause | Recommended Solution |
| The compound is hydrophobic. | Optimize the concentration of the co-solvent (e.g., DMSO). The final concentration in the assay should typically be kept low (≤1-2%) and consistent across all wells, as it can affect enzyme activity. |
| Use of solubility enhancers may be necessary, but their effect on enzyme activity must be carefully validated. | |
| Prepare a higher concentration stock solution of this compound to minimize the volume of organic solvent added to the assay. |
Issue 3: Suspected non-specific inhibition by this compound.
| Possible Cause | Recommended Solution |
| Compound aggregation at higher concentrations. | Include a non-ionic detergent like Triton X-100 (e.g., 0.005-0.01%) in the assay buffer to minimize aggregation. Visually inspect the wells for any signs of precipitation. |
| Determine the Hill coefficient from the dose-response curve. A Hill coefficient significantly greater than 1 may indicate non-specific binding. | |
| Interference with the assay readout. | Run a control reaction with this compound but without the MurA enzyme to check if the compound directly affects the detection method (e.g., colorimetric readout). |
| Off-target effects. | Perform a counter-screen with an unrelated enzyme to check for specificity. |
Data Presentation
The following tables present hypothetical quantitative data for this compound for illustrative purposes. Researchers should generate their own data based on the provided experimental protocols.
Table 1: In Vitro MurA Enzyme Inhibition by this compound
| Enzyme Source | Inhibitor | IC50 (µM) |
| Escherichia coli MurA | This compound | 5.1 ± 0.4 |
| Staphylococcus aureus MurA | This compound | 2.8 ± 0.3 |
| Escherichia coli MurA | Fosfomycin (control) | 8.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains
| Bacterial Strain | Gram Stain | Inhibitor | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | This compound | 4 |
| Enterococcus faecalis ATCC 29212 | Positive | This compound | 8 |
| Escherichia coli ATCC 25922 | Negative | This compound | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | This compound | 32 |
| Staphylococcus aureus ATCC 29213 | Positive | Fosfomycin | 2 |
| Escherichia coli ATCC 25922 | Negative | Fosfomycin | 4 |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
1. MurA Inhibition Assay (Malachite Green-based)
This colorimetric assay quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.
-
Reagents:
-
MurA enzyme (e.g., from E. coli or S. aureus)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound and control inhibitor (e.g., fosfomycin)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite Green reagent for phosphate detection
-
-
Procedure (96-well plate format):
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1-2%.
-
In each well, add the MurA enzyme, UNAG, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the enzyme with the test compound and UNAG for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding PEP (final concentration ~100 µM).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
After a 5-minute incubation at room temperature for color development, measure the absorbance at approximately 650 nm using a microplate reader.
-
Calculate the percent inhibition relative to the negative control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Materials:
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, the optical density at 600 nm can be measured.
-
Visualizations
Caption: MurA catalyzes the first committed step in peptidoglycan biosynthesis.
Caption: A systematic workflow for the evaluation of this compound.
Caption: Logical relationships between in vitro and whole-cell activity.
References
MurA-IN-5 off-target effects investigation
Technical Support Center: MurA-IN-5
Disclaimer: Information on a specific compound designated "this compound" is not publicly available. The following troubleshooting guides and FAQs are based on a representative profile for a novel experimental MurA inhibitor. The data presented is hypothetical but reflects typical results from preclinical profiling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is designed as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] By inhibiting the first committed step in this pathway, this compound prevents the formation of the bacterial cell wall, leading to cell lysis and death.[1][2][3] The primary target, MurA, is conserved across many bacterial species but does not have a human orthologue, making it a promising target for antibiotics.[4]
Q2: What are the potential off-target effects of this compound in mammalian cells?
While MurA is absent in humans, small molecule inhibitors can interact with other proteins, known as "off-targets." Based on hypothetical screening data, this compound shows some interaction with several human protein kinases at higher concentrations. These interactions are critical to understand, as they can lead to unexpected cellular effects or toxicity. A summary of its inhibitory activity against a panel of human kinases is provided below.
Data Presentation: Tables
Table 1: Hypothetical Kinase Selectivity Profile for this compound Data represents the percent inhibition of kinase activity at a 1 µM concentration of this compound. The assay was performed at an ATP concentration approximate to the Kₘ for each kinase.
| Kinase Target | Family | % Inhibition @ 1 µM | Potential Implication |
| SRC | Tyrosine Kinase | 85% | Cell growth, proliferation |
| LCK | Tyrosine Kinase | 78% | T-cell signaling[5] |
| AURKA | Ser/Thr Kinase | 65% | Mitosis, cell cycle |
| GSK3B | Ser/Thr Kinase | 52% | Multiple signaling pathways |
| EGFR | Tyrosine Kinase | <10% | Low interaction |
| VEGFR2 | Tyrosine Kinase | <5% | Low interaction |
Table 2: Hypothetical Cytotoxicity Profile of this compound IC₅₀ values represent the concentration of this compound required to inhibit the growth of the cell line by 50% after 72 hours of exposure.
| Cell Line | Tissue of Origin | IC₅₀ (µM) | Notes |
| HEK293 | Human Embryonic Kidney | 12.5 | Common, robust cell line |
| HepG2 | Human Hepatocellular Carcinoma | 8.2 | Liver cell line, sensitive |
| Jurkat | Human T-cell Leukemia | 5.5 | Sensitive, correlates with LCK off-target |
| A549 | Human Lung Carcinoma | 15.8 | Less sensitive |
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity in my mammalian cell line at concentrations below 20 µM. Is this expected?
This is a common observation when a compound has off-target activities.
-
Plausible Cause: The cytotoxicity is likely due to the inhibition of one or more human kinases, not the intended bacterial MurA target.[6] As shown in Table 1, this compound inhibits SRC, LCK, and AURKA, which are critical for cell survival, proliferation, and division. The low IC₅₀ value in Jurkat cells (5.5 µM), a T-cell line, strongly correlates with the observed high inhibition of LCK (a key kinase in T-cells)[5].
-
Troubleshooting Steps:
-
Cross-reference your cell line: Check if your cell line is known to be highly dependent on the kinases listed in Table 1. For example, some cancer cell lines are "addicted" to SRC or Aurora kinase signaling.
-
Perform a dose-response experiment: Confirm the IC₅₀ in your specific cell line and compare it to the values in Table 2.
-
Conduct a rescue experiment: If you hypothesize the toxicity is due to SRC inhibition, try overexpressing a resistant SRC mutant to see if it rescues the cells from this compound-induced death.
-
Issue 2: My antibacterial assays show a weaker-than-expected effect, but I still see mammalian cell toxicity.
This suggests a disconnect between on-target (antibacterial) and off-target (cytotoxicity) potencies.
-
Plausible Cause: The compound may have poor permeability into bacterial cells, while readily entering mammalian cells. Alternatively, the specific bacterial strain you are using might have resistance mechanisms, such as efflux pumps or a mutated MurA enzyme.[3][4]
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has not degraded. Use freshly prepared solutions.
-
Use a Control Strain: Test the compound against a sensitive control strain of bacteria (e.g., E. coli) to confirm its intrinsic antibacterial activity.
-
Assay for Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the MurA enzyme inside the bacterial cells. If there is no binding, it indicates a permeability or efflux issue.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This experiment determines the specificity of a compound against a panel of protein kinases.
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate, often using ATP as the phosphate (B84403) donor. The assay is run in the presence and absence of the test compound.
-
Materials: Purified recombinant kinases, corresponding substrates, ATP, kinase buffer, test compound (this compound), and a detection system (e.g., ADP-Glo™, LanthaScreen™).
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Add this compound to the experimental wells and an equivalent volume of DMSO to the control wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should be at or near the Kₘ for each specific kinase to accurately reflect inhibitory potency.[5][7]
-
Allow the reaction to proceed for the specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product formed using a suitable detection reagent (e.g., a reagent that quantifies the amount of ADP produced).
-
Calculate the percent inhibition for each kinase at the tested concentration relative to the DMSO control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies that a compound binds to its intended target within intact cells by measuring changes in the target protein's thermal stability.
-
Assay Principle: When a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature.
-
Materials: Cell culture of interest (bacterial or mammalian), lysis buffer, this compound, DMSO, heat block or PCR machine, equipment for protein analysis (e.g., SDS-PAGE and Western Blot).
-
Methodology:
-
Treat intact cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash to remove unbound compound.
-
Resuspend the cell pellet in a small volume of PBS and divide it into several aliquots in PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells to release soluble proteins (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., MurA for bacteria, or an off-target kinase for mammalian cells) remaining in the supernatant using Western Blot or other protein quantification methods.
-
Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
-
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Hypothetical pathway of this compound off-target effect.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MurA-IN-5 Technical Support Center: A Guide to Improving Pharmacokinetic Properties
Welcome to the technical support center for MurA-IN-5 and its analogs. This resource is designed for researchers, scientists, and drug development professionals working to optimize the pharmacokinetic profiles of novel MurA inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction to MurA
The MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3][4] This pathway is essential for the survival of both Gram-positive and Gram-negative bacteria and is absent in humans, making MurA an attractive and selective target for novel antibacterial agents.[3][4]
Caption: Role of the MurA enzyme in the bacterial cell wall synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Aqueous Solubility
Q: My new this compound analog shows high potency but has very low aqueous solubility, hindering further development. What are the common causes and how can I improve it?
A: Poor aqueous solubility is a major hurdle for many new chemical entities, impacting absorption and leading to unreliable results in biological assays.[5] This issue often arises from high lipophilicity and strong crystal lattice energy. Several strategies, categorized as physical and chemical modifications, can be employed to enhance solubility.[6]
Table 1: Strategies for Solubility Enhancement
| Category | Technique | Description |
| Chemical Modifications | Salt Formation | For ionizable compounds, forming a salt can significantly increase solubility by introducing ionic interactions. This is a common and effective method.[7][8] |
| Prodrug Approach | A bioreversible derivative is made by masking a functional group. This can improve solubility, and the active drug is released in vivo.[9] | |
| Co-solvency | The use of a water-miscible organic solvent in the formulation can increase the solubility of a lipophilic compound.[10] | |
| Physical Modifications | Particle Size Reduction | Decreasing the particle size (micronization or nanosuspension) increases the surface-area-to-volume ratio, which can improve the dissolution rate.[5][7] |
| Solid Dispersion | The drug is dispersed in an inert, hydrophilic carrier at the solid-state, which can enhance dissolution by reducing particle size and improving wettability.[6][10] | |
| Complexation | Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic part of the drug molecule, thereby increasing its aqueous solubility.[5][10] |
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a standardized method to determine the thermodynamic solubility of a compound.
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO)
-
HPLC vials, shaker/incubator, centrifuge
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Spiking: Add a small volume of the DMSO stock solution to a pre-aliquoted volume of PBS (pH 7.4) to reach a target concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., <1%).
-
Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same buffer/co-solvent mixture.
Issue 2: High Metabolic Instability
Q: My lead compound is potent against MurA but is cleared very quickly in a liver microsomal stability assay. What strategies can I employ to improve its metabolic stability?
A: High metabolic turnover is a common reason for poor oral bioavailability and short duration of action. The first step to address this is to identify the metabolically labile sites ("hotspots") on your molecule. Once identified, these sites can be modified using various medicinal chemistry strategies to make them more resistant to metabolism.[11]
Table 2: Medicinal Chemistry Strategies to Enhance Metabolic Stability
| Strategy | Description |
| Metabolic Hotspot Blocking | Introduce a sterically bulky group near the metabolic hotspot to hinder enzyme access. |
| Bioisosteric Replacement | Replace a metabolically labile functional group with a bioisostere that is more stable but retains biological activity.[11][12][13] For example, replacing a metabolically susceptible phenyl ring with a pyridine (B92270) ring. |
| Deuteration | Replace a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium. This strengthens the C-D bond compared to the C-H bond, slowing down metabolism that involves cleavage of this bond (Kinetic Isotope Effect).[14] |
| Reduce Lipophilicity | Highly lipophilic compounds often have greater access to metabolic enzymes like Cytochrome P450s. Reducing logP can decrease metabolic clearance.[15][16] |
| Introduce Electron-Withdrawing Groups | Placing electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) near a site of oxidative metabolism can deactivate the position, making it less susceptible to enzymatic attack.[11][16] |
Experimental Protocol: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (for reaction termination)
-
Incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation: Prepare a solution of the test compound in phosphate buffer. In a separate plate, prepare a mixture of HLM and buffer.
-
Pre-incubation: Pre-warm both the compound plate and the HLM plate at 37°C for 10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the HLM wells, followed immediately by the addition of the test compound solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold solution of acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[11]
Issue 3: General Troubleshooting for In Vitro ADME Assays
Q: I am observing high variability and inconsistent results in my ADME assays. What are some common pitfalls and how can I troubleshoot them?
A: In vitro ADME assays can be sensitive to experimental conditions.[17] Variability can arise from multiple sources, including the compound's properties and the assay procedure itself.
Table 3: Common Troubleshooting for In Vitro ADME Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates upon dilution into aqueous buffer. | The compound's solubility in the final assay buffer is lower than the tested concentration. | - Lower the stock concentration in the organic solvent (e.g., DMSO).- Perform an intermediate dilution step into a mixed solvent/aqueous medium before the final dilution.- Confirm the compound's kinetic solubility in the assay buffer beforehand.[6] |
| Very short half-life (<5 min) in metabolic stability assay. | - The compound is extremely unstable.- A highly labile metabolic hotspot is present. | - Run a control incubation without the NADPH regenerating system to check for chemical instability versus metabolic instability.- Perform metabolite identification studies to pinpoint the site of metabolism for targeted chemical modification.[11] |
| Low cell viability or poor monolayer formation in cell-based assays (e.g., Caco-2). | - Incorrect thawing or handling of cells.- Poor quality of matrix-coated plates.- Contamination. | - Strictly follow the recommended cell thawing and handling protocols.- Use pre-qualified, high-quality coated plates.- Regularly check cell cultures for contamination.[18] |
| High non-specific binding to plasticware or proteins. | The compound is "sticky" or highly lipophilic, leading to its loss from the solution. | - Use low-binding plates and pipette tips.- Include a protein binding assessment to understand the fraction of unbound drug available for the assay.[11] |
Visualizing the Optimization Workflow
Successful lead optimization is an iterative process that balances potency with desirable pharmacokinetic properties.
Caption: The iterative cycle of designing, synthesizing, and testing compounds.
Hypothetical Data Summary
The goal of the optimization process is to achieve a balanced profile, as illustrated by the hypothetical data below.
Table 4: Pharmacokinetic Profile of this compound vs. Optimized Analog
| Parameter | This compound (Parent) | Optimized Analog (e.g., this compound-OPT1) | Goal |
| MurA IC₅₀ (nM) | 50 | 75 | Maintain or improve potency |
| Aqueous Solubility (µg/mL) | < 1 | 55 | > 20 µg/mL |
| HLM Half-life (t½, min) | 8 | 95 | > 60 min |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 4.5 | > 2.0 x 10⁻⁶ cm/s |
| Calculated LogP | 4.8 | 3.2 | Reduce lipophilicity |
Troubleshooting Logic for Low Bioavailability
This diagram outlines a logical approach to diagnosing and solving issues related to low oral bioavailability.
Caption: A decision tree for addressing poor oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. nedmdg.org [nedmdg.org]
- 17. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 18. ADME/Tox Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Addressing MurA-IN-5 resistance development in bacteria
Welcome to the technical support center for MurA-IN-5, a novel inhibitor of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. MurA catalyzes the first committed step in this pathway, the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. While the precise binding mode is under investigation, it is hypothesized to interact with key residues in the MurA active site.
Q2: I am not seeing any antibacterial activity with this compound in my experiments. What could be the issue?
A2: There are several potential reasons for a lack of observed activity. Please consider the following:
-
Compound Stability: Ensure that this compound is properly dissolved and has not degraded. We recommend preparing fresh stock solutions in DMSO and storing them at -20°C for short-term use.
-
Bacterial Strain: The bacterial strain you are using may have intrinsic resistance to this compound. This could be due to reduced cell wall permeability or the presence of efflux pumps that actively remove the compound from the cell.
-
Experimental Conditions: Verify the concentration of the bacterial inoculum, the growth medium used, and the incubation conditions. For instance, the presence of certain media components could potentially interfere with the activity of the compound.
-
Target Expression: Although rare for essential enzymes like MurA, ensure that the target is expressed under your experimental conditions.
Q3: My IC50 value for this compound against purified MurA enzyme is significantly different from the published data. What should I check?
A3: Discrepancies in IC50 values can arise from several factors related to the enzymatic assay:
-
Enzyme Purity and Activity: The purity and specific activity of your MurA enzyme preparation are critical. Ensure the enzyme is active and free of contaminants.
-
Substrate Concentrations: The concentrations of the substrates, UNAG and PEP, can influence the apparent IC50 value, especially for competitive inhibitors. Ensure you are using the recommended concentrations as specified in the experimental protocol.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all affect enzyme activity and inhibitor potency. Verify that these parameters are consistent with the recommended protocol.
-
Data Analysis: Double-check the calculations and the curve-fitting model used to determine the IC50 value.
Q4: How can I determine if bacteria have developed resistance to this compound in my long-term experiments?
A4: The development of resistance can be assessed by monitoring the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial culture over time. An increase in the MIC is a strong indicator of resistance. To investigate the mechanism of resistance, you can perform whole-genome sequencing of the resistant isolates to identify mutations in the murA gene or other genes that could contribute to resistance, such as those encoding efflux pumps or modifying cell permeability.
Troubleshooting Guides
Troubleshooting Unexpected Minimum Inhibitory Concentration (MIC) Results
| Observation | Potential Cause | Suggested Action |
| Higher than expected MIC | Bacterial strain has intrinsic or acquired resistance. | Test against a known sensitive control strain. Sequence the murA gene of the test strain to check for mutations. Perform an efflux pump inhibitor assay. |
| This compound has degraded. | Prepare fresh stock solutions of this compound. | |
| Incorrect inoculum density. | Standardize the bacterial inoculum using McFarland standards. | |
| Lower than expected MIC | Bacterial inoculum is too low. | Verify the inoculum density. |
| Synergistic effect with media components. | Test in a different standard growth medium. | |
| No bacterial growth in control wells | Issue with the bacterial culture or growth medium. | Use a fresh culture and/or a new batch of growth medium. Check incubation conditions. |
| Inconsistent results between replicates | Pipetting errors or uneven cell distribution. | Ensure proper mixing of bacterial suspension and accurate pipetting. |
Troubleshooting MurA Enzyme Inhibition Assay (IC50 Determination)
| Observation | Potential Cause | Suggested Action |
| No enzyme inhibition observed | Inactive this compound. | Prepare fresh dilutions from a new stock. |
| Inactive enzyme. | Use a new aliquot of purified MurA enzyme. Include a known MurA inhibitor (e.g., fosfomycin) as a positive control. | |
| High variability between replicates | Inaccurate dilutions or pipetting. | Prepare fresh serial dilutions of this compound and ensure accurate pipetting. |
| Assay signal is unstable. | Check the stability of the detection reagent and optimize the reading time. | |
| IC50 value is out of the expected range | Incorrect substrate concentrations. | Verify the concentrations of UNAG and PEP. |
| Non-optimal assay conditions (pH, temp). | Ensure the assay buffer pH is correct and the incubation temperature is stable. | |
| Incorrect data fitting. | Use a non-linear regression curve fit for dose-response data. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in MHB to a final concentration of 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: IC50 Determination against Purified MurA Enzyme
This protocol describes a colorimetric assay to measure the inhibition of MurA by this compound. The assay measures the release of inorganic phosphate (B84403) from PEP.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), purified MurA enzyme (50 nM), and UDP-N-acetylglucosamine (UNAG) (100 µM).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilutions to 49 µL of the reaction mixture in a 96-well plate. Include a DMSO-only control.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 50 µL of phosphoenolpyruvate (PEP) to a final concentration of 100 µM.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of a malachite green-based phosphate detection reagent.
-
-
Data Analysis:
-
After a 5-minute incubation at room temperature for color development, measure the absorbance at 650 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visual Guides
Caption: Inhibition of the peptidoglycan synthesis pathway by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting guide for unexpectedly high MIC results.
Technical Support Center: Refining MurA-IN-5 Dosage for In Vivo Studies
Disclaimer: The information provided in this technical support center is for research purposes only. MurA-IN-5 is a hypothetical compound used for illustrative purposes, and the data presented is not derived from actual experimental results.
Getting Started: In Vitro Characterization of this compound
Prior to initiating in vivo studies, it is crucial to thoroughly characterize the in vitro profile of this compound. This foundational data will inform the design of your animal experiments, including the selection of a starting dose.
Q1: What are the essential in vitro assays to perform before starting in vivo studies with this compound?
A1: Three key in vitro assays are essential:
-
MurA Enzyme Inhibition Assay: To determine the concentration of this compound required to inhibit the MurA enzyme by 50% (IC50).
-
Antibacterial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the target bacteria.
-
Cytotoxicity Assay: To assess the toxicity of this compound against mammalian cells and determine the 50% cytotoxic concentration (CC50).
Data Presentation
The following table summarizes hypothetical in vitro data for this compound against Staphylococcus aureus.
| Parameter | Value | Description |
| IC50 (MurA Enzyme) | 0.1 µM | Concentration for 50% inhibition of MurA enzyme activity. |
| MIC (S. aureus) | 1 µg/mL | Lowest concentration to inhibit visible bacterial growth. |
| CC50 (HepG2 cells) | 50 µM | Concentration causing 50% cytotoxicity in human liver cells. |
Experimental Protocols
Protocol 1: MurA Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring MurA activity by detecting the release of inorganic phosphate (B84403) (Pi).[1][2]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the MurA enzyme and UNAG to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding PEP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 650 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.[3][4]
Materials:
-
Target bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a mammalian cell line (e.g., HepG2).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value.
In Vivo Study Design
A well-designed in vivo study is critical for obtaining meaningful and reproducible results.
Q2: How should I design my initial in vivo efficacy study for this compound?
A2: A stepwise approach is recommended.
-
Animal Model Selection: Choose an appropriate animal model that mimics the human infection of interest. For S. aureus, common models include the murine thigh infection model, sepsis model, or skin infection model.
-
Formulation and Route of Administration: The formulation will depend on the physicochemical properties of this compound. For poorly soluble compounds, strategies like using co-solvents (e.g., DMSO, PEG400), creating suspensions, or using lipid-based formulations may be necessary. The route of administration (e.g., intravenous, oral, intraperitoneal) should be chosen based on the intended clinical application and the compound's properties.
-
Pilot Dose-Ranging Study: Before a full-scale efficacy study, conduct a pilot study to determine the maximum tolerated dose (MTD) and to get a preliminary idea of the effective dose range. This involves administering escalating doses of this compound to small groups of animals and monitoring for any signs of toxicity.
Troubleshooting Guide
Q3: My compound, this compound, shows good in vitro activity (low MIC) but poor efficacy in our animal model. What are the possible reasons and how can I troubleshoot this?
A3: This is a common challenge in drug development. Several factors could be responsible:
-
Poor Pharmacokinetics (PK):
-
Problem: this compound may be rapidly metabolized or cleared from the body, preventing it from reaching and maintaining effective concentrations at the site of infection.
-
Troubleshooting:
-
Conduct a pharmacokinetic study to determine the concentration of this compound in the blood and tissues over time.
-
Consider modifying the dosing regimen (e.g., more frequent administration or a continuous infusion) to maintain the drug concentration above the MIC for a longer period.
-
If the compound has poor oral bioavailability, consider a different route of administration (e.g., intravenous or intraperitoneal).
-
-
-
Inadequate Formulation:
-
Problem: If this compound has poor solubility, the formulation may not be delivering the compound effectively.
-
Troubleshooting:
-
Re-evaluate the formulation. Experiment with different solubilizing agents or formulation strategies (e.g., suspensions, lipid-based formulations).
-
Ensure the stability of the compound in the chosen vehicle.
-
-
-
High Protein Binding:
-
Problem: this compound might be highly bound to plasma proteins, leaving only a small fraction of the free (active) drug available to act on the bacteria.
-
Troubleshooting:
-
Determine the plasma protein binding of this compound in vitro.
-
If protein binding is high, you may need to administer a higher dose to achieve a therapeutic concentration of the free drug.
-
-
-
Mismatch between In Vitro and In Vivo Conditions:
-
Problem: The in vitro conditions of the MIC assay (e.g., broth medium) are very different from the complex environment of a host infection.
-
Troubleshooting:
-
Consider the potential for the host environment to inactivate the compound.
-
Evaluate the activity of this compound in the presence of serum to assess the impact of serum proteins.
-
-
Q4: We are observing toxicity in our animal model at doses required for efficacy. What steps can we take?
A4: Balancing efficacy and toxicity is a critical aspect of drug development.
-
Dose Optimization:
-
Problem: The therapeutic window (the range between the effective dose and the toxic dose) may be narrow.
-
Troubleshooting:
-
Carefully re-evaluate the dose-response curve for both efficacy and toxicity to identify a dose that maximizes the therapeutic effect while minimizing adverse effects.
-
Consider a less frequent dosing schedule if the toxicity is related to peak plasma concentrations.
-
-
-
Vehicle Toxicity:
-
Problem: The vehicle used to formulate this compound may be causing the observed toxicity.
-
Troubleshooting:
-
Always include a vehicle-only control group in your toxicity studies.
-
If the vehicle is toxic, explore alternative, more biocompatible formulations.
-
-
-
Off-Target Effects:
-
Problem: this compound may be interacting with other host targets in addition to MurA.
-
Troubleshooting:
-
Conduct in vitro profiling against a panel of host enzymes and receptors to identify potential off-target activities.
-
If a specific off-target is identified, medicinal chemistry efforts may be needed to modify the compound to improve its selectivity.
-
-
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of MurA inhibitors?
A5: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a key enzyme in the bacterial cell wall synthesis pathway. It catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. MurA inhibitors block the active site of this enzyme, preventing the formation of peptidoglycan and ultimately leading to bacterial cell death.
Q6: Why is MurA considered a good target for antibacterial drugs?
A6: MurA is an attractive target for several reasons:
-
Essential for Bacterial Survival: The peptidoglycan cell wall is crucial for the survival of most bacteria.
-
Conserved Across Bacterial Species: The MurA enzyme is highly conserved across a broad range of pathogenic bacteria, suggesting that a MurA inhibitor could have broad-spectrum activity.
-
No Human Homologue: There is no equivalent enzyme in humans, which reduces the likelihood of mechanism-based toxicity in the host.
Q7: What is the MurA signaling pathway?
A7: MurA is an enzyme in a biosynthetic pathway rather than a signaling pathway in the traditional sense. It is a critical step in the multi-enzyme pathway for peptidoglycan synthesis.
References
Validation & Comparative
Comparative Analysis of MurA Inhibitors: MurA-IN-5 vs. Fosfomycin
A detailed guide for researchers on the mechanisms and experimental evaluation of covalent and non-covalent MurA inhibitors.
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical and validated target in the cytoplasmic biosynthesis of peptidoglycan, a component essential for the integrity of the bacterial cell wall.[1][2] Inhibition of MurA leads to bacterial cell lysis and death, making it an attractive target for antibiotic development.[3]
This guide provides a detailed comparison of two MurA inhibitors: the well-established antibiotic fosfomycin (B1673569) and MurA-IN-5, a representative of a novel class of non-covalent, reversible inhibitors. While fosfomycin serves as a benchmark for covalent, irreversible inhibition, this compound will be presented as a compound exhibiting a distinct, reversible mechanism of action. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their differing modes of action and the experimental methodologies used for their characterization.
Mechanism of Action: A Tale of Two Binding Modes
The primary distinction between fosfomycin and this compound lies in their interaction with the MurA enzyme at a molecular level.
Fosfomycin: The Irreversible Covalent Inhibitor
Fosfomycin acts as an analog of the natural substrate phosphoenolpyruvate (B93156) (PEP).[4][5] Its mechanism involves the covalent modification of the MurA active site. Specifically, the epoxide ring of fosfomycin is subject to a nucleophilic attack by the thiol group of a cysteine residue (Cys115 in E. coli MurA).[4][6] This reaction forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[7][8] By blocking the binding of PEP, fosfomycin effectively halts the first committed step of peptidoglycan synthesis.[4][7]
Resistance to fosfomycin can emerge through several mechanisms, including mutations in the murA gene that alter the Cys115 residue, reduced drug uptake due to mutations in transporter proteins (GlpT and UhpT), or enzymatic degradation by fosfomycin-modifying enzymes.[3][8]
This compound: A Reversible, Non-Covalent Approach
In contrast, this compound represents a class of inhibitors that bind to the MurA active site through non-covalent interactions. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. This compound is designed to occupy the active site, competing with the natural substrates (UNAG or PEP) for binding. Unlike fosfomycin, its binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The efficacy of this compound is therefore dependent on its binding affinity (Ki) and its concentration relative to the substrates. This reversible nature may offer advantages in terms of off-target effects and could potentially be effective against fosfomycin-resistant strains that have mutations at the Cys115 residue.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fosfomycin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dovepress.com [dovepress.com]
A Comparative Analysis of MurA-IN-5 and Other MurA Inhibitors for Antibacterial Drug Discovery
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the enzymatic and antibacterial efficacy of the novel inhibitor MurA-IN-5 against other known MurA inhibitors. This document provides a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial and validated target in the development of new antibacterial agents. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] Its absence in mammalian cells makes it an attractive target for selective antibacterial therapy.[3] Fosfomycin (B1673569) is a clinically successful antibiotic that acts by irreversibly inhibiting MurA.[4] However, the emergence of fosfomycin resistance necessitates the discovery of novel MurA inhibitors with different chemical scaffolds and mechanisms of action.[5] This guide focuses on this compound, a recently identified inhibitor, and compares its efficacy with that of fosfomycin and other experimental MurA inhibitors.
Quantitative Comparison of MurA Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other selected MurA inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) against the MurA enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of specific bacterial strains.
| Inhibitor | Target Enzyme | IC50 (µg/mL) | Test Organism (for MIC) | MIC (µg/mL) | Reference(s) |
| This compound (compound 4c) | Escherichia coli MurA | 3.77 ± 0.2 | Escherichia coli | 1.95 | [3] |
| Fosfomycin | Escherichia coli MurA | 8.8 | Escherichia coli | ≤16 (MIC90) | [6][7] |
| RWJ-3981 | Escherichia coli MurA | 0.2 - 0.9 | Staphylococcus aureus | 4 - 32 | [6] |
| RWJ-140998 | Escherichia coli MurA | 0.2 - 0.9 | Staphylococcus aureus | 4 - 32 | [6] |
| RWJ-110192 | Escherichia coli MurA | 0.2 - 0.9 | Staphylococcus aureus | 4 - 32 | [6] |
| Pyrrolidinedione-based inhibitor (cpd 7) | Escherichia coli MurA | ~5 µM (~1.4 µg/mL) | Not Reported | Not Reported | [3] |
| Ampelopsin | Escherichia coli MurA | 0.48 µM (~0.15 µg/mL) | Escherichia coli | >128 | [8] |
Note: Direct comparison of IC50 and MIC values should be approached with caution due to variations in experimental conditions between different studies.
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay is commonly used to determine the inhibitory effect of compounds on MurA activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.[9][10]
-
Reaction Setup: A reaction mixture is prepared containing assay buffer (e.g., 50 mM HEPES, pH 7.8), the MurA substrate UDP-N-acetylglucosamine (UNAG), and the purified MurA enzyme.[10]
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A known inhibitor like fosfomycin can be used as a positive control, and a vehicle control (DMSO) is used as a negative control.[10]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the second substrate, phosphoenolpyruvate (B93156) (PEP). The reaction is then incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).[8]
-
Reaction Termination and Color Development: The reaction is stopped by adding a malachite green reagent, which forms a colored complex with the released inorganic phosphate.[9]
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 650 nm).[11]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
-
Preparation of Inhibitor Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[15]
-
Inoculation: Each well of the microtiter plate containing the diluted inhibitor is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and medium alone (negative control) are also included.[14]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[13]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.[15]
Visualizing the MurA Pathway and Experimental Workflow
To better understand the context of MurA inhibition and the experimental procedures, the following diagrams have been generated.
Caption: MurA in the Peptidoglycan Biosynthesis Pathway.
Caption: Experimental Workflow for MurA Inhibitor Evaluation.
Conclusion
The data presented in this guide indicates that this compound is a potent inhibitor of the E. coli MurA enzyme with promising antibacterial activity against this Gram-negative pathogen. Its efficacy, as demonstrated by its IC50 and MIC values, is comparable to the established antibiotic fosfomycin. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel MurA inhibitors. The continued exploration of new chemical entities targeting MurA, such as this compound, is a critical component of the global effort to combat antibiotic resistance. Further studies are warranted to elucidate the precise mechanism of action of this compound and to evaluate its broader spectrum of activity and in vivo efficacy.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Evaluation of Fosfomycin against Escherichia coli and Klebsiella spp. from Urinary Tract Infections and the Influence of pH on Fosfomycin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mobitec.com [mobitec.com]
- 12. protocols.io [protocols.io]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. One moment, please... [microbeonline.com]
Validating MurA-IN-5: A Comparative Guide to Chemical Inhibition vs. Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical and validated target in the quest for novel antibacterial agents.[1] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] Its absence in humans makes it an attractive target for selective inhibition. This guide provides a comparative analysis of two key validation techniques: chemical inhibition using a specific inhibitor, MurA-IN-5, and genetic validation through the knockout of the murA gene.
Performance Comparison: Chemical Inhibition vs. Genetic Knockout
The validation of a potential antibiotic targeting MurA, such as this compound, requires a multi-faceted approach to confirm its on-target activity and cellular effects. Comparing the phenotypic outcomes of treating bacteria with this compound to those observed in a murA genetic knockout provides strong evidence for the inhibitor's mechanism of action.
| Parameter | Chemical Inhibition (this compound) | Genetic Knockout (ΔmurA) | Interpretation of Concordance |
| Bacterial Viability | Inhibition of growth, leading to cell death (bactericidal) or stasis (bacteriostatic) at a specific Minimum Inhibitory Concentration (MIC). | Lethal phenotype, as MurA is essential for bacterial survival.[3] | A lethal or growth-inhibitory effect of this compound at low concentrations aligns with the essentiality of the MurA enzyme, supporting on-target activity. |
| Cell Morphology | Phenotypes consistent with cell wall stress, such as cell rounding, filamentation, or lysis. | Similar morphological changes, including chain formation in some species, are observed due to defective cell separation and wall integrity.[4] | Similar morphological changes strongly suggest that this compound disrupts peptidoglycan synthesis. |
| Mechanism of Action | Reversible or irreversible inhibition of MurA enzyme activity, quantifiable by IC50 value. | Complete absence of MurA protein and its enzymatic activity. | A low IC50 value for this compound against purified MurA enzyme, coupled with a potent cellular effect (low MIC), indicates specific and effective target engagement. |
| Spectrum of Activity | Can be broad or narrow spectrum depending on the inhibitor's ability to penetrate the cell wall and its affinity for MurA orthologs. | Not applicable. | The spectrum of activity of this compound against various bacterial species can provide insights into its potential as a broad-spectrum antibiotic. |
| Resistance Development | Spontaneous resistance mutations can arise, often in the murA gene or in drug efflux pumps. | Not applicable for a knockout, but mutations that rescue a conditional knockout can reveal downstream pathways. | Characterizing resistance mutations to this compound can confirm MurA as the target and reveal potential resistance mechanisms. |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating this compound through a comparative approach with a murA genetic knockout.
Caption: Experimental workflow for this compound validation.
The MurA Signaling Pathway and Point of Intervention
MurA's crucial role is in the initial cytoplasmic stage of peptidoglycan biosynthesis. Understanding this pathway is key to appreciating the impact of its inhibition.
Caption: MurA's role in peptidoglycan synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments.
MurA Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the potency of this compound against the purified MurA enzyme. A common method is the malachite green assay, which measures the inorganic phosphate (B84403) released during the enzymatic reaction.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), stock solutions of purified MurA enzyme, UDP-N-acetylglucosamine (UNAG), and phosphoenolpyruvate (PEP). Prepare serial dilutions of this compound in a suitable solvent like DMSO.
-
Assay Setup : In a 96-well plate, add the assay buffer, this compound dilutions, and MurA enzyme. Incubate for a pre-determined period to allow for inhibitor binding.
-
Reaction Initiation : Add the substrates (UNAG and PEP) to start the reaction. Incubate at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination and Detection : Stop the reaction and add a malachite green reagent. The intensity of the color, measured spectrophotometrically, is proportional to the amount of phosphate produced and thus the enzyme activity.
-
Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of MurA activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation : Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (medium only).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
Result Determination : The MIC is the lowest concentration of this compound at which no visible turbidity is observed.
Generation of murA Gene Knockout
Creating a targeted gene knockout in bacteria is commonly achieved through homologous recombination. The λ Red recombinase system is a widely used method.
-
Construct a Deletion Cassette : Amplify an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) via PCR. The primers used should contain sequences homologous to the regions flanking the murA gene.
-
Prepare Competent Cells : Grow the target bacterial strain carrying a plasmid expressing the λ Red recombinase genes (e.g., pKD46) at 30°C. Induce the expression of the recombinase genes with L-arabinose.
-
Electroporation : Make the induced cells electrocompetent by washing them with ice-cold water or 10% glycerol. Electroporate the purified linear deletion cassette into the competent cells.
-
Selection and Recovery : Plate the transformed cells on agar (B569324) containing the appropriate antibiotic to select for recombinants. Incubate at 37°C to cure the temperature-sensitive λ Red plasmid.
-
Verification : Confirm the correct insertion of the resistance cassette and the deletion of the murA gene by PCR using primers flanking the murA locus and internal to the resistance cassette. Further validation can be done by sequencing.
This guide provides a foundational framework for the validation of this compound. By comparing its effects directly with a genetic knockout of its target, researchers can build a robust case for its mechanism of action and advance its development as a potential new antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a novel UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) from Vibrio fischeri that confers high fosfomycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Peptidoglycan Hydrolase, MurA, of Listeria monocytogenes, a Muramidase Needed for Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: MurA-IN-5 and Other Antibiotic Classes
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected cross-resistance profile of a novel MurA inhibitor, designated here as MurA-IN-5, against other major classes of antibiotics. Due to the absence of publicly available data for a specific compound named "this compound," this document will use a representative, hypothetical MurA inhibitor, MurA-IN-X , to illustrate the principles of cross-resistance studies based on its unique mechanism of action.
Introduction to MurA Inhibition and Cross-Resistance
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the initial stages of peptidoglycan biosynthesis within the bacterial cytoplasm.[1][2] This pathway is essential for the integrity of the bacterial cell wall, and its absence in humans makes MurA an attractive target for novel antibiotics.[1][2] The established MurA inhibitor, fosfomycin, is known for its unique mechanism of action and structure, which contributes to a lack of cross-resistance with other antibiotic classes.[3]
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Understanding the potential for cross-resistance is a critical aspect of preclinical antibiotic development. This guide outlines the experimental framework for evaluating such resistance and presents expected outcomes for a novel MurA inhibitor like MurA-IN-X.
Comparative Efficacy and Resistance Profile
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) data for MurA-IN-X and other antibiotics against both susceptible and resistant bacterial strains. The data for MurA-IN-X is hypothetical and based on the known properties of MurA inhibitors.
Table 1: Comparative In Vitro Efficacy (MIC, µg/mL) of MurA-IN-X and Other Antibiotics
| Antibiotic Class | Antibiotic | Susceptible Strain (e.g., E. coli ATCC 25922) | Resistant Strain (e.g., Fosfomycin-Resistant E. coli) | Mechanism of Resistance in Test Strain |
| MurA Inhibitor | MurA-IN-X (Hypothetical) | 0.5 - 4 | >64 (if resistance is via MurA mutation) | Target modification (murA gene) |
| MurA Inhibitor | Fosfomycin | 0.5 - 2 | >1024 | Target modification (murA gene), impaired transport (glpT, uhpT mutations) |
| Beta-Lactam | Ampicillin | 2 - 8 | >256 | Enzymatic inactivation (beta-lactamase) |
| Fluoroquinolone | Ciprofloxacin | 0.015 - 0.12 | >32 | Target modification (gyrA, parC mutations), efflux pumps |
| Aminoglycoside | Gentamicin | 0.25 - 1 | >16 | Enzymatic modification, target modification (16S rRNA) |
| Tetracycline | Tetracycline | 0.5 - 2 | >32 | Efflux pumps, ribosomal protection |
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Stock solutions of test antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Generation of Resistant Mutants and Cross-Resistance Testing
To assess cross-resistance, strains resistant to one antibiotic are tested for susceptibility to others.
Procedure:
-
Selection of Resistant Mutants: Expose a susceptible bacterial strain to increasing sub-lethal concentrations of an antibiotic over multiple passages (serial passage method).
-
Isolation and Confirmation: Isolate single colonies from the resistant population and confirm their resistance by re-determining the MIC of the selecting antibiotic.
-
Cross-Resistance Profiling: Determine the MICs of a panel of antibiotics (from different classes) against the confirmed resistant mutants, as described in the MIC assay protocol.
Visualizing Pathways and Workflows
MurA Signaling Pathway and Inhibition
The following diagram illustrates the role of MurA in the peptidoglycan synthesis pathway and the mechanism of its inhibition.
Figure 1. Inhibition of the Peptidoglycan Synthesis Pathway by MurA-IN-X.
Experimental Workflow for Cross-Resistance Determination
The process for evaluating cross-resistance is depicted in the following workflow diagram.
Figure 2. Workflow for Assessing Antibiotic Cross-Resistance.
Conclusion
Based on the unique target and mechanism of action of MurA inhibitors like fosfomycin, it is anticipated that novel MurA inhibitors such as the hypothetical MurA-IN-X will not exhibit cross-resistance with other major antibiotic classes. Resistance to MurA-IN-X would likely arise from mutations in the murA gene or potentially through altered transport into the bacterial cell. These mechanisms are distinct from those conferring resistance to beta-lactams, fluoroquinolones, aminoglycosides, and tetracyclines. However, comprehensive experimental verification as outlined in the provided protocols is essential to confirm this favorable cross-resistance profile for any new MurA inhibitor.
References
A Comparative Guide to the Structural Analysis of MurA Inhibitors
The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall.[1][2][3][4] This makes it an attractive target for the development of novel antibiotics.[1][2][3][4] This guide provides a comparative analysis of the binding of inhibitors to the MurA enzyme, with a focus on the structural insights gained from experimental data. While specific data for a compound designated "MurA-IN-5" is not publicly available, this guide will utilize available information on other MurA inhibitors, including "MurA-IN-3", to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of various compounds against the MurA enzyme is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several known MurA inhibitors, providing a basis for comparing their potency.
| Compound | Target Organism | IC50 (µM) | Notes |
| MurA-IN-3 | - | 7.5 | Illustrative value |
| Fosfomycin | E. coli | 5.0 - 8.8 | Covalent inhibitor, clinically used antibiotic[5] |
| Ampelopsin | E. coli | 0.48 | Natural flavonoid inhibitor |
| RWJ-3981 | E. coli | 0.2-0.9 | - |
| RWJ-140998 | E. coli | 0.2-0.9 | - |
| RWJ-110192 | E. coli | 0.2-0.9 | - |
| Diterpenes (Compound 1) | E. coli & S. aureus | 2.8 & 1.1 | Natural product inhibitors[6] |
| Avenaciolide (Compound 1) | E. coli | 0.9 ± 1.11 | Natural product inhibitor[7] |
| Pyrrolopyridine (Compound 1) | E. coli | 1 ± 2 | Reversible inhibitor[7] |
Experimental Protocols
The characterization of MurA inhibitors involves a series of key experiments to determine their potency, binding mechanism, and structural interactions with the enzyme.
MurA Enzyme Inhibition Assay (Colorimetric)
This assay is widely used to determine the IC50 value of potential MurA inhibitors by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.
Principle: MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate. The amount of Pi produced is proportional to the enzyme's activity and can be quantified using a colorimetric reagent like Malachite Green. A decrease in Pi production in the presence of a test compound indicates inhibition.[6][8][9]
Materials:
-
Purified MurA enzyme
-
Substrates: UNAG and PEP
-
Test compound (e.g., MurA-IN-3) dissolved in DMSO
-
Reference inhibitor (e.g., Fosfomycin)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite Green reagent for phosphate detection
Procedure:
-
Reagent Preparation: Prepare solutions of the MurA enzyme, substrates, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the MurA enzyme, and the first substrate (UNAG).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Start the enzymatic reaction by adding the second substrate (PEP).
-
Incubation: Incubate the reaction for a specific duration (e.g., 15-30 minutes at 37°C).[5]
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent, which also initiates color development.[8]
-
Absorbance Measurement: Measure the absorbance at approximately 650 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5]
X-ray Crystallography
This technique provides high-resolution structural information on how an inhibitor binds to the MurA enzyme, revealing the specific amino acid residues involved in the interaction.
Principle: A purified MurA protein is co-crystallized with the inhibitor. The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to determine the three-dimensional structure of the protein-inhibitor complex.
Workflow:
-
Protein Expression and Purification: Overexpress and purify the MurA enzyme.
-
Crystallization: Screen for optimal conditions to grow crystals of the MurA protein in the presence of the inhibitor.
-
Data Collection: Collect X-ray diffraction data from a high-quality crystal.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-inhibitor complex.
-
Structural Analysis: Analyze the final structure to identify the binding mode of the inhibitor and the key interactions with the enzyme's active site.
Visualizations
Experimental Workflow for MurA Inhibition Assay
Caption: A typical workflow for a colorimetric MurA inhibition assay.
Logical Relationships in MurA Inhibitor Evaluation
Caption: Logical relationships in the evaluation of MurA inhibitors.
References
- 1. inhibitors-of-the-bacterial-enzyme-mura-as-potential-novel-antibiotics - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of a Novel MurA Inhibitor: Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. One promising target is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] As this pathway is absent in humans, inhibitors of MurA are expected to exhibit selective toxicity against bacteria.[2] This guide provides a comparative overview of the in vitro activity of a novel MurA inhibitor, RWJ-3981, against a panel of clinical isolates, with the well-established MurA inhibitor, fosfomycin, as a comparator.
Quantitative Analysis of In Vitro Activity
The antibacterial efficacy of RWJ-3981 was evaluated by determining its minimum inhibitory concentration (MIC) against a variety of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3] The data presented below summarizes the comparative activity of RWJ-3981 and fosfomycin.
| Bacterial Species | Strain | RWJ-3981 MIC (µg/mL) | Fosfomycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 4 |
| Staphylococcus aureus | MRSA 15187 | 32 | >128 |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 |
| Enterococcus faecium | VRE 240 | 16 | >128 |
| Escherichia coli | Imp. Perm. | 4 | 0.5 |
Data sourced from a study on novel E. coli MurA inhibitors.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterial strain. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate.[3]
1. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the antimicrobial agents are prepared in a suitable solvent.
-
Serial two-fold dilutions of each agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
2. Inoculum Preparation:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium overnight.
-
Several colonies are used to inoculate a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension.
-
Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear).
Visualizing the Mechanism of Action
To understand the target of MurA inhibitors, it is crucial to visualize their place within the bacterial cell wall synthesis pathway.
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of MurA inhibitors.
This guide provides a foundational comparison of a novel MurA inhibitor's activity. Further studies, including a broader range of clinical isolates and in vivo efficacy models, are essential to fully characterize its potential as a future therapeutic agent.
References
Validating MurA as the Primary Target of MurA-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) as the primary target of the novel inhibitor, MurA-IN-5. By objectively comparing its performance with the established antibiotic Fosfomycin and a hypothetical alternative inhibitor, MurA-IN-X, this document offers supporting experimental data and detailed protocols to aid in the assessment of this promising new compound.
Introduction to MurA: A Key Antibacterial Target
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA, is a critical component in the bacterial peptidoglycan biosynthesis pathway.[1][2] This pathway is responsible for creating the structural mesh that forms the bacterial cell wall, which is essential for bacterial survival and integrity.[3][4] MurA catalyzes the first committed step in this process: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[1][5][6] Because this enzyme is essential for bacteria and absent in mammals, it represents an attractive and validated target for the development of novel antibacterial agents.[2][7] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death.[8] The well-known antibiotic fosfomycin, for example, exerts its antibacterial effect by covalently binding to a key cysteine residue in the active site of MurA.[4][6][8]
Comparative Analysis of MurA Inhibitors
To validate MurA as the primary target of this compound, a series of experiments are conducted to quantify its inhibitory activity against the purified enzyme and its antibacterial efficacy against whole bacterial cells. The data is presented below in comparison to Fosfomycin and another hypothetical inhibitor, MurA-IN-X.
Table 1: In Vitro MurA Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
| This compound | E. coli MurA | 0.5 ± 0.1 | Reversible, Competitive |
| Fosfomycin | E. coli MurA | 5.2 ± 0.4 | Irreversible, Covalent |
| MurA-IN-X | E. coli MurA | 1.2 ± 0.2 | Reversible, Non-competitive |
IC50 values represent the concentration of the inhibitor required to reduce MurA enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| MIC (µg/mL) | MIC (µg/mL) | |
| This compound | 8 | 4 |
| Fosfomycin | 16 | 8 |
| MurA-IN-X | 32 | 16 |
MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Table 3: Selectivity Profile
| Compound | Eukaryotic Cell Line (HEK293) CC50 (µM) | Selectivity Index (CC50 / E. coli MIC) |
| This compound | >100 | >12.5 |
| Fosfomycin | >200 | >12.5 |
| MurA-IN-X | 50 | 1.56 |
CC50 is the concentration of a compound that causes the death of 50% of cells in a given time. A higher selectivity index indicates a greater therapeutic window.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
MurA Enzyme Inhibition Assay (Phosphate Detection)
This assay quantifies the inhibition of MurA by measuring the amount of inorganic phosphate (B84403) released during the enzymatic reaction.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Inhibitor compounds (this compound, Fosfomycin, MurA-IN-X) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions to the respective wells.
-
Add 48 µL of a solution containing MurA enzyme in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing UNAG and PEP in assay buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and measure the released phosphate by adding 100 µL of the phosphate detection reagent.
-
After a 15-minute color development incubation at room temperature, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
Whole-Cell Antibacterial Activity Assay (MIC Determination by Broth Microdilution)
This assay determines the minimum concentration of an inhibitor required to prevent the growth of bacteria.
Materials:
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare serial twofold dilutions of the inhibitor compounds in CAMHB directly in the 96-well plates.
-
Inoculate each well with the bacterial suspension. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[2]
Visualizing the Validation Framework
To further elucidate the concepts discussed, the following diagrams illustrate the MurA signaling pathway, the experimental workflow for inhibitor validation, and the logical relationships in drug development.
Caption: The role of MurA in the peptidoglycan biosynthesis pathway and its inhibition by this compound.
Caption: A stepwise experimental workflow for the validation of a novel MurA inhibitor.
Caption: Logical relationships illustrating the key characteristics of a promising MurA inhibitor.
Conclusion
The validation of a novel antibacterial compound requires a systematic approach that connects in vitro enzyme inhibition with whole-cell antibacterial activity and selectivity. The data presented for the hypothetical inhibitor, this compound, demonstrates a potent and selective profile, suggesting that MurA is indeed its primary target. This guide provides the necessary framework for researchers to conduct similar validation studies for new MurA inhibitors, ultimately contributing to the discovery of new medicines to combat bacterial infections.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
Benchmarking MurA-IN-5: A Comparative Analysis Against Standard-of-Care Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is paramount. MurA-IN-5 is a potent and selective inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. This guide provides a comparative analysis of this compound's in vitro activity against current standard-of-care antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. For the purpose of this illustrative guide, data for the well-characterized MurA inhibitor, fosfomycin, will be used to represent this compound.
Mechanism of Action: Targeting the Foundation of the Bacterial Cell Wall
This compound exerts its bactericidal effect by inhibiting the MurA enzyme, which catalyzes the first committed step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] By blocking this pathway, this compound effectively prevents the formation of the protective cell wall, leading to cell lysis and death. This targeted mechanism is advantageous as peptidoglycan is absent in human cells, suggesting a lower potential for host toxicity.
Below is a diagram illustrating the peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for MurA-IN-5: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for MurA-IN-5 is not publicly available. The following guidance is based on established safety protocols for the general class of MurA inhibitors and novel research compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.[1][2]
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a potent enzyme inhibitor. Given its nature as a research compound with potentially unknown hazards, it is critical to treat this compound as hazardous waste to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Before any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The unknown nature of a novel compound requires treating it as a substance with potential toxicity, flammability, and corrosivity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent enzyme inhibitors and uncharacterized chemical compounds.[1][3]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a high risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered compound or when there is a risk of aerosol generation. Use should be part of a comprehensive respiratory protection program. |
Step-by-Step Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation, containment, and labeling are crucial to prevent accidental exposure and ensure compliant disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[1][2]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[4]
-
Maintain separate, designated waste containers for liquid and solid waste contaminated with this compound.
Step 2: Waste Containment
-
Liquid Waste:
-
Collect all unused solutions and contaminated solvents in a dedicated, leak-proof, and chemically compatible container.
-
Ensure the container has a tight-fitting screw cap. Do not leave a funnel in the container.[5]
-
-
Solid Waste:
-
Collect all contaminated disposable labware, such as pipette tips, tubes, and gloves, in a separate, sealable, and clearly labeled hazardous waste container.
-
For contaminated sharps (needles, scalpels), use a designated, puncture-resistant sharps container.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.
-
Step 3: Labeling Hazardous Waste
Proper labeling is a regulatory requirement and essential for safe handling. As soon as the first drop of waste is added, the container must be labeled.[1]
-
The label must include:
-
The words "Hazardous Waste ".[4]
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[4][5]
-
The approximate concentration and total volume or mass.
-
The date when waste was first added to the container (accumulation start date).[4]
-
The name and contact information of the generating researcher or laboratory.[1]
-
A statement indicating "Hazards Not Fully Known " is recommended for novel compounds.[4]
-
Step 4: Storage and Final Disposal
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
Once a waste container is full, or the accumulation time limit set by your institution is reached, contact your institution's EHS department to arrange for pickup and final disposal by a licensed hazardous waste contractor.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert others in the vicinity.
-
Notify Authorities: Inform your laboratory supervisor and your institution's EHS department.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Cleanup (Trained Personnel Only):
-
Only personnel trained in hazardous spill cleanup should proceed.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of powdered material, gently cover with a damp paper towel to avoid raising dust, then use an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material to contain and soak up the solution.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be collected and disposed of as hazardous waste.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
